Benzene-1,4-dicarbonyl difluoride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1978-21-8 |
|---|---|
Molecular Formula |
C8H4F2O2 |
Molecular Weight |
170.11 g/mol |
IUPAC Name |
benzene-1,4-dicarbonyl fluoride |
InChI |
InChI=1S/C8H4F2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H |
InChI Key |
QAOMIRAFWBTGIR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)F)C(=O)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)F)C(=O)F |
Synonyms |
1,4-Benzenedicarbonyl difluoride (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Benzene-1,4-dicarbonyl difluoride synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Benzene-1,4-dicarbonyl Difluoride
Introduction
This compound, also known as terephthaloyl fluoride, is a derivative of terephthalic acid. It serves as a valuable intermediate in the synthesis of various organic compounds, including high-performance polymers and pharmaceuticals. Its reactivity, stemming from the two acyl fluoride groups, allows for a range of chemical transformations. This guide provides a detailed overview of its synthesis and characterization for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The primary and most common method for synthesizing this compound is through the fluorination of its corresponding dichloride, terephthaloyl chloride. This process involves the replacement of the chlorine atoms with fluorine atoms.
A general synthesis approach involves reacting tetrachloroterephthaloyl chloride with potassium fluoride in a polar aprotic solvent.[1] The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic substitution.
Experimental Protocol: Fluorination of Tetrachloroterephthaloyl Chloride
This protocol is adapted from a patented method for producing nuclear fluorinated terephthaloyl fluorides.[1]
Materials:
-
Tetrachloroterephthaloyl chloride
-
Potassium fluoride (KF)
-
Sulpholane (or another suitable polar aprotic solvent like diglyme)
-
Tetrabutylammonium bromide (optional, as a phase-transfer catalyst)
-
Reaction vessel (e.g., a stirred autoclave or a three-necked flask equipped with a condenser and stirrer)
-
Heating mantle and temperature controller
-
Distillation apparatus
Procedure:
-
Drying: In a reaction vessel, stir and heat potassium fluoride (13g) in sulpholane (30ml) to 200°C to ensure the system is dry. Alternatively, potassium fluoride (10.2g) and diglyme (50g) can be heated together, and 25g of diglyme distilled off.[1]
-
Reaction Setup: Cool the dried mixture to below 80°C.
-
Addition of Reactant: Add tetrachloroterephthaloyl chloride (8.75g) to the mixture.[1]
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 100 to 200°C. A preferred range is 120 to 150°C.[1] For instance, the reaction can be stirred at 150°C for 21 hours.[1] The use of a phase-transfer catalyst like tetrabutylammonium bromide (0.5g) may allow for lower reaction temperatures, for example, 120°C.[1]
-
Work-up and Isolation: After the reaction is complete, the product, tetrafluoroterephthaloyl fluoride, can be isolated. The patent suggests that the product can be extracted with methanol and isolated as the dimethyl ester of tetrafluoroterephthalic acid for analysis purposes.[1]
A visual representation of the synthesis workflow is provided below.
References
An In-depth Technical Guide to Benzene-1,4-dicarbonyl Dihalides with a Focus on the Dichloride Analogue
Benzene-1,4-dicarbonyl difluoride
This compound is the acyl fluoride derivative of terephthalic acid. While specific physical and chemical property data are scarce, its synthesis has been described in the context of producing nuclear fluorinated terephthaloyl fluorides.
Experimental Protocols
Synthesis of Nuclear Fluorinated Terephthaloyl Fluorides:
One method involves the reaction of a corresponding nuclear chlorinated acid halide with potassium fluoride in a polar aprotic solvent. For instance, tetrachloroterephthaloyl chloride can be heated with potassium fluoride to yield tetrafluoroterephthaloyl fluoride. The reaction conditions can vary, with temperatures ranging from 100 to 270°C and reaction times from several hours to over a day, sometimes conducted in a steel autoclave.[1] Solvents such as sulpholane or diglyme can be used.[1] In some cases, a phase transfer catalyst like tetrabutylammonium bromide may be employed to facilitate the reaction at lower temperatures.[1]
Benzene-1,4-dicarbonyl dichloride (Terephthaloyl chloride)
Terephthaloyl chloride (TCL) is a white crystalline solid at room temperature and is a crucial monomer in the synthesis of high-performance polymers like Kevlar®.[2][3]
Physical Properties of Benzene-1,4-dicarbonyl dichloride
| Property | Value |
| Molecular Formula | C₈H₄Cl₂O₂ |
| Molar Mass | 203.02 g/mol [2][4][5][6] |
| Appearance | White solid, monoclinic crystals or flakes[2][4][5] |
| Melting Point | 79-84 °C[4][5] |
| Boiling Point | 259-266 °C[4][5] |
| Density | 1.34 g/cm³[2][4][5] |
| Vapor Pressure | 0.02 mm Hg (25 °C)[4][5] |
| Water Solubility | Reacts with water[4][5][7] |
| Solubility | Soluble in ethanol and other organic solvents[4][5] |
Chemical Properties and Reactivity of Benzene-1,4-dicarbonyl dichloride
Terephthaloyl chloride is a reactive compound. The acyl chloride functional groups are susceptible to nucleophilic attack.
-
Reaction with Water: It reacts with water and moist air, producing hydrogen chloride gas.[5][7]
-
Reaction with Alcohols: It reacts with alcohols.[7]
-
Incompatibilities: It is incompatible with strong bases, alkalis, oxidizing agents, and chemicals readily decomposed by acids (e.g., cyanides, sulfides, carbonates).[7] It can also react with mild and galvanized steel, producing hydrogen gas.[7]
Experimental Protocols
Synthesis of Terephthaloyl chloride:
A common laboratory and industrial method for the synthesis of terephthaloyl chloride is the reaction of terephthalic acid with thionyl chloride.
-
Procedure: Terephthalic acid is mixed with an excess of thionyl chloride. The mixture is refluxed at approximately 80°C for 10-12 hours.[3][8] After the reaction is complete, the excess thionyl chloride is removed by distillation. The crude product is then purified by vacuum distillation to yield the final product.[3][8] A patent describes a similar process where after the reaction, a decolorant is added to the crude product before vacuum distillation to obtain high-purity terephthaloyl chloride.
Diagram of Terephthaloyl Chloride Synthesis:
Caption: A simplified workflow for the synthesis of Terephthaloyl Chloride.
Spectral Data for Benzene-1,4-dicarbonyl dichloride
While specific spectra for Benzene-1,4-dicarbonyl dichloride were not found in the search results, general characteristics for similar aromatic carbonyl compounds can be inferred.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O (carbonyl) stretching vibration would be expected in the region of 1700-1750 cm⁻¹. The presence of the aromatic ring would show C=C stretching absorptions around 1600 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the para-substitution on the benzene ring, a single signal (singlet) would be expected for the four aromatic protons.
-
¹³C NMR: One would expect to see signals for the carbonyl carbons and the aromatic carbons. Due to symmetry, there would be a limited number of distinct signals for the aromatic carbons.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (203.02 g/mol ). Due to the presence of two chlorine atoms, characteristic isotopic patterns for M, M+2, and M+4 would be observed.
Applications in Drug Development and Research
Terephthaloyl chloride is a versatile building block in organic synthesis. Its bifunctional nature allows it to be used in the preparation of various polymers and macrocycles. In the context of drug development, such derivatives could be explored for various applications, although direct use of the highly reactive terephthaloyl chloride in pharmaceuticals is unlikely. It serves as a precursor for more complex molecules with potential biological activity. For instance, it is a key component in the synthesis of aramid fibers, which have applications in various fields due to their high strength and thermal stability.[2][3]
Logical Relationship for Polymer Synthesis:
Caption: The role of Terephthaloyl Chloride in the synthesis of aramid fibers.
References
- 1. EP0140482A2 - Fluorination process for the production of nuclear fluorinated phthaloyl- and terephthaloyl fluorides - Google Patents [patents.google.com]
- 2. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]
- 3. Terephthaloyl Chloride Chemical Properties, Uses, Production [yufenggp.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. BENZENE-1,4-DICARBONYL DICHLORIDE | CAS 100-20-9 [matrix-fine-chemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Terephthaloyl chloride synthesis - chemicalbook [chemicalbook.com]
Benzene-1,4-dicarbonyl difluoride CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzene-1,4-dicarbonyl difluoride, also known as terephthaloyl fluoride. Due to the limited availability of direct data on this specific compound, this guide also draws upon the well-documented properties and reactions of the analogous compound, terephthaloyl chloride, and the general chemistry of acyl fluorides.
Molecular Structure and Identification
This compound is an acyl fluoride derivative of terephthalic acid. Its molecular structure consists of a central benzene ring substituted at the 1 and 4 positions with carbonyl fluoride groups.
Molecular Formula: C₈H₄F₂O₂
Molecular Weight: 170.12 g/mol
Chemical Structure:
Physicochemical Properties
Specific experimental data for the physicochemical properties of this compound are not widely reported. However, based on the properties of the analogous terephthaloyl chloride and general trends for acyl fluorides, the following properties can be anticipated. Acyl fluorides are generally more stable and less reactive than their chloride counterparts.
| Property | Terephthaloyl Chloride (for comparison) | Expected Trend for Terephthaloyl Fluoride |
| Melting Point | 81.5 to 83 °C[1] | Likely to be in a similar range, possibly slightly lower |
| Boiling Point | 265 °C[1] | Expected to be lower due to the higher volatility of acyl fluorides |
| Density | 1.34 g/cm³[1] | Expected to be in a similar range |
| Solubility | Reacts with water; soluble in organic solvents[2] | Expected to be more stable to hydrolysis than the chloride but still reactive; soluble in common organic solvents |
Synthesis of this compound
The synthesis of acyl fluorides from carboxylic acids is a well-established transformation in organic chemistry.[3] Several methods can be employed for the preparation of this compound from terephthalic acid.
A common and effective method for synthesizing acyl fluorides is through the deoxyfluorination of the corresponding carboxylic acid.[4][5] This can be achieved using various fluorinating agents. One such method involves the use of a stable, solid reagent that can be handled more safely than many traditional fluorinating agents.[3]
Reagents and Equipment:
-
Terephthalic acid
-
A suitable deoxyfluorinating reagent (e.g., (Me₄N)SCF₃, PyFluor, XtalFluor)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, distillation or crystallization apparatus)
Procedure:
-
Under an inert atmosphere, dissolve terephthalic acid in the anhydrous solvent in the reaction vessel.
-
Add the deoxyfluorinating reagent to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).
-
Upon completion, the reaction mixture is typically worked up by quenching with a mild aqueous solution, followed by extraction with an organic solvent.
-
The organic layer is then washed, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation, crystallization, or column chromatography to yield pure this compound.
For a detailed protocol for a similar transformation, refer to the synthesis of acyl fluorides using (Me₄N)SCF₃ as described by Schoenebeck and colleagues.[3]
Applications in Research and Development
Acyl dihalides are key monomers in the synthesis of high-performance polymers. Terephthaloyl chloride, for instance, is a precursor to Kevlar.[1] Similarly, this compound can be expected to be a valuable monomer for the synthesis of fluorinated polyamides and polyesters. The incorporation of fluorine can impart unique properties to these polymers, such as enhanced thermal stability, chemical resistance, and altered optical and dielectric properties.[6]
Acyl fluorides are increasingly recognized as valuable intermediates in the synthesis of complex molecules, including pharmaceuticals.[7][8] Their moderated reactivity compared to acyl chlorides allows for more controlled and selective reactions, which is particularly advantageous in the synthesis of intricate drug candidates.[5] The introduction of fluorine atoms into a molecule is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. While direct applications of this compound in drug development are not documented, its potential as a building block for introducing the terephthaloyl moiety into fluorinated drug candidates is significant.
Experimental Workflow: Synthesis of Acyl Fluorides
The following diagram illustrates a generalized workflow for the synthesis of acyl fluorides from carboxylic acids, a key process for obtaining this compound.
Caption: Generalized workflow for the synthesis of this compound.
Logical Relationships in Acyl Fluoride Applications
The following diagram outlines the logical progression from the synthesis of this compound to its potential applications.
Caption: Potential application pathways for this compound.
References
- 1. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Synthesis of Acyl Fluorides Using a Stable Reagent - ChemistryViews [chemistryviews.org]
- 4. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]
- 5. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Guide: Solubility of Benzene-1,4-dicarbonyl Dichloride in Organic Solvents
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of Benzene-1,4-dicarbonyl dichloride in various organic solvents. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow.
Introduction
Benzene-1,4-dicarbonyl dichloride (terephthaloyl chloride) is a key bifunctional monomer used in the synthesis of high-performance polymers such as aramids (e.g., Kevlar®) and other polyesters.[1] Its reactivity and solubility in organic solvents are critical parameters for polymerization processes, reaction kinetics, and final polymer properties. This guide aims to consolidate the available solubility data and provide standardized methods for its determination.
Quantitative Solubility Data
The solubility of Benzene-1,4-dicarbonyl dichloride is a crucial factor for its application in solution-phase reactions. While extensive quantitative data across a wide range of solvents is limited in publicly available literature, some key solubility information has been reported.
| Solvent | Temperature (°C) | Solubility | Notes |
| Ethanol | Not Specified | 100 mg/mL | Soluble, clear, colorless solution. |
| Diethyl Ether | Not Specified | Soluble | [2] |
| Acetone | Not Specified | Soluble | [3] |
| Chloroform | Not Specified | Soluble | [3] |
| Water | Not Specified | Reacts | Decomposes to form terephthalic acid and hydrochloric acid.[4][5] |
| Alcohol | Not Specified | Decomposes | [2] |
It is generally noted that Benzene-1,4-dicarbonyl dichloride is soluble in various organic solvents.[6][7][8][9] The solubility is influenced by factors such as temperature and the polarity of the solvent.[3][10] Generally, for most solids, solubility in organic solvents increases with temperature.[3]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid compound like Benzene-1,4-dicarbonyl dichloride in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
3.1. Materials and Equipment
-
Benzene-1,4-dicarbonyl dichloride (high purity)
-
Anhydrous organic solvent of interest
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Vials with airtight caps
3.2. Procedure
-
Preparation of the Solid-Solvent Mixture:
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).[11]
-
Allow the mixture to equilibrate for a sufficient amount of time (typically 24-48 hours) to ensure that the solution is saturated. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.[13]
-
Alternatively, allow the solid to sediment and carefully draw the supernatant using a syringe.
-
-
Sample Preparation for Analysis:
-
Immediately filter the collected supernatant through a chemically resistant syringe filter to remove any remaining solid particles.
-
Accurately dilute a known volume of the filtered saturated solution with the same organic solvent using a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated analytical instrument such as HPLC or a UV-Vis spectrophotometer to determine the concentration of Benzene-1,4-dicarbonyl dichloride.[11]
-
Prepare a calibration curve using standard solutions of known concentrations of Benzene-1,4-dicarbonyl dichloride in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
3.3. Considerations
-
Purity of Materials: The purity of both the solute and the solvent is critical for accurate solubility measurements.[11]
-
Temperature Control: Temperature must be precisely controlled throughout the experiment as solubility is temperature-dependent.[11]
-
Chemical Stability: Benzene-1,4-dicarbonyl dichloride is reactive towards protic solvents like alcohols and water.[2][4][5] Ensure the use of anhydrous solvents and a dry environment to prevent decomposition.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.
Conclusion
The solubility of Benzene-1,4-dicarbonyl dichloride in organic solvents is a critical parameter for its use in polymer synthesis and other chemical reactions. While quantitative data is not extensively available, it is known to be soluble in several common organic solvents. The provided experimental protocol offers a standardized approach for researchers to determine its solubility in specific solvents of interest, ensuring accurate and reproducible results. Careful control of experimental conditions, particularly temperature and moisture, is essential for obtaining reliable solubility data for this reactive compound.
References
- 1. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]
- 2. Terephthaloyl chloride | C8H4Cl2O2 | CID 7488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ICSC 0331 - TEREPHTHALOYL DICHLORIDE [inchem.org]
- 6. chembk.com [chembk.com]
- 7. Terephthaloyl Chloride Chemical Properties, Uses, Production [yufenggp.com]
- 8. chembk.com [chembk.com]
- 9. chembk.com [chembk.com]
- 10. google.com [google.com]
- 11. solubility experimental methods.pptx [slideshare.net]
- 12. quora.com [quora.com]
- 13. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of Benzene-1,4-dicarbonyl Difluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for Benzene-1,4-dicarbonyl difluoride. In the absence of direct experimental data for this specific compound, this document leverages data from its close analog, Benzene-1,4-dicarbonyl dichloride (terephthaloyl chloride), and established principles of spectroscopic analysis for aromatic and acyl fluoride compounds. This guide is intended to serve as a valuable resource for researchers in the fields of chemistry and drug development by providing anticipated data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed hypothetical experimental protocols and a logical workflow for spectroscopic analysis.
Introduction
This compound is an aromatic acyl fluoride. Acyl fluorides are valuable reagents in organic synthesis, often exhibiting unique reactivity compared to their more common chloride counterparts. A thorough understanding of the spectroscopic characteristics of this compound is essential for its identification, purity assessment, and for monitoring its reactions in various applications, including pharmaceutical and materials science research. This guide presents a predicted spectroscopic profile to aid in these endeavors.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are based on the known data of terephthaloyl chloride and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Singlet | 4H | Aromatic Protons (H-2, H-3, H-5, H-6) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~158 (doublet, ¹JCF ≈ 350-400 Hz) | Carbonyl Carbon (C=O) |
| ~135 | Aromatic Carbon (ipso, C-1, C-4) |
| ~131 | Aromatic Carbon (ortho, C-2, C-3, C-5, C-6) |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| +20 to +40 | Singlet | Acyl Fluoride (-COF) |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1850-1800 | Strong | C=O Stretch (Acyl Fluoride) |
| 1600-1580 | Medium | Aromatic C=C Stretch |
| 1500-1400 | Medium | Aromatic C=C Stretch |
| 1200-1100 | Strong | C-F Stretch (Acyl Fluoride) |
| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment |
| 170 | [M]⁺ (Molecular Ion) |
| 151 | [M - F]⁺ |
| 142 | [M - CO]⁺ |
| 123 | [M - COF]⁺ |
| 95 | [C₆H₄F]⁺ |
| 76 | [C₆H₄]⁺ |
Experimental Protocols
The following are detailed, hypothetical methodologies for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free of residual water, as the compound is expected to be moisture-sensitive.
-
¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Reference the chemical shifts to the residual solvent peak.
-
¹³C NMR: Acquire the spectrum on the same instrument. Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon environment. A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Use a simple pulse-acquire sequence. Reference the chemical shifts to an external standard such as CFCl₃ (δ = 0 ppm) or an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended due to its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. Acquire at least 16 scans and background correct against the empty ATR crystal or a pure KBr pellet.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe for a solid sample or by dissolving it in a volatile organic solvent and using a standard liquid injection method if the instrument is coupled to a gas chromatograph.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel aromatic compound like this compound.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The tabulated data for NMR, IR, and Mass Spectrometry, along with the outlined experimental protocols, offer a solid foundation for researchers working with this or structurally similar compounds. The provided workflow diagram further serves as a logical guide for the systematic spectroscopic characterization of novel aromatic molecules. It is anticipated that this information will facilitate the synthesis, identification, and application of this compound in various scientific endeavors. Future experimental validation of this predicted data is encouraged to further refine our understanding of this compound's properties.
An In-depth Technical Guide to the Thermal Stability and Decomposition of Benzene-1,4-dicarbonyl difluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene-1,4-dicarbonyl difluoride, also known as terephthaloyl fluoride, is an aromatic acyl fluoride. Acyl fluorides are a class of organic compounds that are gaining increasing attention as versatile reagents in organic synthesis due to their unique reactivity and stability.[1] Compared to other acyl halides, such as acyl chlorides, acyl fluorides often exhibit greater stability, particularly towards hydrolysis, owing to the high strength of the carbon-fluorine bond.[2][3] This enhanced stability can be advantageous in various applications, including the synthesis of pharmaceuticals and advanced polymers.
This technical guide aims to provide a comprehensive overview of the expected thermal stability and decomposition profile of this compound. The content is structured to be a valuable resource for researchers and professionals working with or considering the use of this compound.
Predicted Thermal Stability
The thermal stability of a compound is intrinsically linked to the strength of its chemical bonds. The Carbon-Fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a Carbon-Chlorine (C-Cl) bond.
Table 1: Comparison of Average Bond Dissociation Energies
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-F | ~485 |
| C-Cl | ~327 |
| C-C (aromatic) | ~500-550 |
| C-H (aromatic) | ~430-470 |
| C=O | ~745 |
Source: Data compiled from general chemistry resources.[4]
Given the substantial difference in bond dissociation energies between C-F and C-Cl bonds, it is highly probable that this compound possesses greater thermal stability than its widely used analog, Benzene-1,4-dicarbonyl dichloride (terephthaloyl chloride). The initiation of thermal decomposition would likely require significantly higher temperatures for the difluoride compound.
While a precise decomposition temperature is not documented, it is anticipated to be well above the boiling point of analogous monofunctional compounds like benzoyl fluoride (160 °C).[5] For comparison, the decomposition of terephthaloyl chloride is noted to occur upon heating, producing toxic and corrosive fumes.[6][7]
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is expected to proceed through radical mechanisms at elevated temperatures. The weakest bonds in the molecule, aside from potential intermolecular interactions, are the C-C bonds of the benzene ring and the C-C bonds connecting the carbonyl groups to the ring. However, cleavage of the carbonyl-fluorine bond, while requiring significant energy, would be a key step in the formation of decomposition products.
Based on the decomposition products observed for other aromatic acyl halides and fluorinated organic compounds, the following are likely to be generated upon pyrolysis of this compound:
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Decarbonylation is a common decomposition pathway for carbonyl compounds at high temperatures.
-
Hydrogen Fluoride (HF): The presence of fluorine atoms makes the formation of highly stable HF a probable outcome, likely through reactions with hydrogen sources or moisture. The safety data sheet for benzoyl fluoride lists hydrogen fluoride as a hazardous decomposition product.[8]
-
Fluorinated Aromatic Fragments: Partial decomposition could lead to the formation of various fluorinated and oxygenated benzene derivatives.
-
Char/Soot: At very high temperatures, complete breakdown of the aromatic structure would lead to the formation of carbonaceous material.
The following diagram illustrates a logical workflow for investigating the thermal decomposition of this compound.
Proposed Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.
-
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Methodology:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent thermo-oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant weight loss begins.
-
-
Objective: To determine melting point, phase transitions, and the enthalpy of decomposition.
-
Apparatus: A calibrated differential scanning calorimeter.
-
Methodology:
-
Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum or gold-plated stainless steel DSC pan. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the heat flow to the sample relative to the reference.
-
Endothermic peaks will indicate melting or other phase transitions, while exothermic peaks will indicate decomposition or crystallization.
-
-
Objective: To identify the gaseous products evolved during thermal decomposition.
-
Apparatus: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.
-
Methodology:
-
Perform a TGA experiment as described in section 4.1.
-
The gas evolved from the TGA furnace is transferred via a heated transfer line to the MS or FTIR spectrometer.
-
Mass spectra or infrared spectra of the evolved gases are recorded continuously as a function of temperature.
-
The obtained spectra are used to identify the chemical composition of the decomposition products.
-
The following diagram illustrates the logical relationship between the compound's structure and its expected thermal behavior.
Summary and Recommendations for Handling
In the absence of direct experimental data, this compound is predicted to be a thermally stable compound, likely more so than its dichloride analog. Its decomposition at elevated temperatures is expected to produce hazardous and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.
Recommendations:
-
Experimental Verification: It is strongly recommended that the thermal properties of this compound be experimentally determined using the protocols outlined above before its use in applications involving elevated temperatures.
-
Handling Precautions: Due to the anticipated release of toxic and corrosive gases upon decomposition, all high-temperature manipulations of this compound should be conducted in a well-ventilated fume hood or an inert atmosphere glovebox. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.
-
Material Compatibility: At elevated temperatures, the potential for the formation of corrosive HF should be considered when selecting materials for reaction vessels and other equipment.
This guide provides a foundational understanding of the likely thermal behavior of this compound. Further experimental investigation is crucial for a definitive characterization of its properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Common Bond Energies (D [wiredchemist.com]
- 5. Benzoyl fluoride - Wikipedia [en.wikipedia.org]
- 6. ICSC 0331 - TEREPHTHALOYL DICHLORIDE [inchem.org]
- 7. Terephthaloyl Dichloride [yufenggp.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of Benzene-1,4-dicarbonyl difluoride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Electrophilic Aromatic Substitution and the Influence of Substituents
Electrophilic aromatic substitution is a fundamental class of reactions in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. The reactivity of the aromatic ring towards EAS is profoundly influenced by the nature of the substituents already present on the ring. These substituents can be broadly classified as either activating or deactivating groups.
-
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions.
-
Deactivating Groups: These groups withdraw electron density from the aromatic ring, reducing its nucleophilicity and making it less reactive towards electrophiles. Most deactivating groups direct incoming electrophiles to the meta position.
The carbonyl fluoride (-COF) group is a potent electron-withdrawing group due to both the inductive effect of the highly electronegative fluorine and oxygen atoms and the resonance effect of the carbonyl group. Consequently, Benzene-1,4-dicarbonyl difluoride, possessing two such groups in a para relationship, is expected to be exceptionally unreactive towards electrophilic aromatic substitution.
Predicted Reactivity and Regioselectivity of this compound
The two carbonyl fluoride groups in this compound work in concert to strongly deactivate the aromatic ring. Each -COF group is a meta-director. Therefore, any potential electrophilic attack would be directed to the positions meta to both substituents. In this symmetrically substituted molecule, the two remaining hydrogen atoms are equivalent and are both meta to the two carbonyl fluoride groups.
Caption: Directing effects on this compound.
The logical relationship for predicting the outcome of an EAS reaction on this substrate is as follows:
Caption: Logical workflow for predicting EAS on the target molecule.
Feasibility of Common Electrophilic Aromatic Substitution Reactions
Given the profound deactivating nature of the two -COF groups, forcing this compound to undergo electrophilic aromatic substitution would require exceptionally harsh reaction conditions. In many cases, the reaction may not proceed at all, or decomposition of the starting material may occur before any substitution takes place.
Nitration
Nitration typically involves the use of a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), a powerful electrophile.
Predicted Outcome: Extremely difficult to achieve. The strongly deactivated ring is highly resistant to attack by the nitronium ion. Forcing conditions, such as the use of fuming nitric and sulfuric acids at elevated temperatures, would likely be required and may lead to decomposition.
Analogous System: Nitration of terephthaloyl chloride (the dichloride analog) is not well-documented in standard literature, suggesting its low reactivity.
Halogenation
Halogenation (e.g., bromination or chlorination) requires a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to polarize the halogen molecule and generate a sufficiently strong electrophile.
Predicted Outcome: Highly unlikely to proceed under standard conditions. The deactivated ring cannot effectively attack the polarized halogen-Lewis acid complex. Very high temperatures and high concentrations of reactants might be necessary, but these conditions also favor side reactions and decomposition.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds on aromatic rings. However, these reactions are notoriously ineffective on strongly deactivated aromatic systems.
Predicted Outcome: Friedel-Crafts reactions will almost certainly fail. The Lewis acid catalyst required for these reactions will preferentially coordinate with the oxygen atoms of the carbonyl fluoride groups, further deactivating the ring and rendering it completely unreactive towards the carbocation or acylium ion electrophile.
Quantitative Data Summary (Theoretical)
As experimental data is unavailable, the following table presents a qualitative and theoretical comparison of the relative reactivity of this compound with related compounds in electrophilic aromatic substitution.
| Compound | Substituent(s) | Nature of Substituent(s) | Predicted Relative Reactivity (Benzene = 1) | Predicted Major Product Orientation |
| Benzene | -H | Neutral | 1 | N/A |
| Benzoyl Fluoride | -COF | Strongly Deactivating | << 1 | meta |
| This compound | -COF, -COF | Very Strongly Deactivating | <<< 1 | meta to both groups |
Hypothetical Experimental Protocol for Attempted Nitration
The following is a hypothetical protocol for an attempted nitration of this compound, designed to employ forcing conditions. This protocol is for theoretical discussion only and has not been validated. Extreme caution should be exercised if attempting such a reaction.
Objective: To attempt the synthesis of 2-nitrothis compound.
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Fuming sulfuric acid (20% oleum)
-
Anhydrous dichloromethane
-
Ice, saturated sodium bicarbonate solution, brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice-salt bath.
-
Slowly add fuming sulfuric acid (2 equivalents) to the stirred solution, maintaining the temperature below 5°C.
-
In the dropping funnel, prepare a solution of fuming nitric acid (1.1 equivalents) in fuming sulfuric acid (1 equivalent).
-
Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour.
-
Slowly warm the reaction to room temperature and then heat to reflux for 24 hours, monitoring the reaction by a suitable method (e.g., GC-MS of quenched aliquots).
-
Cool the reaction mixture to room temperature and then pour it slowly over crushed ice.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to attempt to isolate the desired product.
Caption: Hypothetical workflow for the attempted nitration.
Conclusion
This compound is a substrate that is exceptionally resistant to electrophilic aromatic substitution. The powerful electron-withdrawing nature of the two carbonyl fluoride groups deactivates the aromatic ring to such an extent that common EAS reactions are not expected to proceed under standard conditions. While substitution, if it were to occur, would be directed to the positions meta to the existing groups, achieving such a transformation would likely require extreme and potentially hazardous reaction conditions. For researchers in drug development and other fields, this inherent lack of reactivity in EAS is a critical consideration. Alternative synthetic strategies, such as nucleophilic aromatic substitution on a suitably pre-functionalized ring or construction of the substituted ring from acyclic precursors, would be more viable approaches for synthesizing substituted derivatives of this scaffold.
An In-depth Technical Guide to the Reactivity of Carbonyl Groups in Benzene-1,4-dicarbonyl Difluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzene-1,4-dicarbonyl difluoride, also known as terephthaloyl fluoride, is a highly reactive aromatic diacyl fluoride. Its two carbonyl groups, activated by the strongly electron-withdrawing fluorine atoms, serve as key electrophilic centers for a variety of nucleophilic acyl substitution reactions. This technical guide provides a comprehensive overview of the reactivity of these carbonyl groups, with a focus on their utility in the synthesis of high-performance polymers and as intermediates in the preparation of fine chemicals and pharmaceuticals. This document details the underlying principles of their reactivity, provides comparative data with the more common chloride analogue, outlines detailed experimental protocols for key transformations, and presents reaction mechanisms and workflows through explanatory diagrams.
Introduction
This compound is a bifunctional monomer that plays a crucial role in the synthesis of advanced materials, including aramids and polyesters. The high electronegativity of the fluorine atoms significantly influences the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack. While structurally similar to its chloride counterpart, terephthaloyl chloride, the difluoride exhibits distinct reactivity profiles that can be advantageous in specific synthetic contexts. Understanding the kinetics, thermodynamics, and reaction mechanisms associated with the carbonyl groups of this compound is paramount for its effective utilization in research and industrial applications.
Reactivity of the Carbonyl Groups
The reactivity of the carbonyl groups in this compound is primarily governed by the principles of nucleophilic acyl substitution. The fluorine atoms, being the most electronegative elements, create a strong inductive effect, withdrawing electron density from the carbonyl carbons. This results in a significant partial positive charge on the carbonyl carbons, making them highly electrophilic.
The general mechanism for nucleophilic acyl substitution at one of the carbonyl groups proceeds through a tetrahedral intermediate. A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the fluoride ion, which is a good leaving group, to yield the substituted product.
Comparative Reactivity
Acyl fluorides are generally considered to be less reactive than their corresponding acyl chlorides. This is attributed to the stronger carbon-fluorine bond compared to the carbon-chlorine bond and the better leaving group ability of the chloride ion in many solvent systems. However, the high reactivity of this compound still allows for efficient reactions with a wide range of nucleophiles.
Table 1: Comparative Reactivity of Terephthaloyl Halides
| Property | This compound | Benzene-1,4-dicarbonyl Dichloride |
| Relative Reactivity | High | Very High |
| Leaving Group | F⁻ | Cl⁻ |
| C-X Bond Strength | Stronger | Weaker |
| Reaction Conditions | May require slightly more forcing conditions (e.g., higher temperature, longer reaction time) compared to the dichloride. | Typically reacts under milder conditions. |
| Byproducts | HF (or fluoride salts) | HCl (or chloride salts) |
| Handling | Highly sensitive to moisture. | Highly sensitive to moisture. |
Key Reactions and Experimental Protocols
The carbonyl groups of this compound readily undergo reactions with various nucleophiles, most notably amines and alcohols, to form amides and esters, respectively. These reactions are the foundation for the synthesis of aramids and polyesters.
Amidation for Aramid Synthesis
The reaction with aromatic diamines, such as p-phenylenediamine, leads to the formation of poly(p-phenylene terephthalamide), a high-performance aramid fiber.
-
Materials:
-
This compound
-
p-Phenylenediamine
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Calcium chloride (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Deionized water
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve anhydrous calcium chloride in anhydrous NMP.
-
Add p-phenylenediamine to the stirred solution and stir until completely dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous NMP to the cooled diamine solution with vigorous stirring. A small amount of anhydrous pyridine can be added as an acid scavenger.
-
A significant increase in viscosity should be observed as the polymerization proceeds. Continue stirring for 2-4 hours at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for another 12-24 hours.
-
Precipitate the polymer by pouring the viscous solution into a blender containing a mixture of water and methanol.
-
Filter the fibrous polymer, wash thoroughly with deionized water, and then with methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C to a constant weight.
-
Esterification for Polyester Synthesis
The reaction with diols, such as ethylene glycol or bisphenol A, yields polyesters with valuable thermal and mechanical properties.
-
Materials:
-
This compound
-
Ethylene glycol (anhydrous)
-
High-boiling point inert solvent (e.g., diphenyl ether)
-
Inert gas (e.g., nitrogen or argon)
-
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge ethylene glycol and the inert solvent.
-
Heat the mixture to a moderate temperature (e.g., 150-180 °C) under a slow stream of inert gas to ensure anhydrous conditions.
-
Slowly add this compound to the heated diol solution with continuous stirring. Hydrogen fluoride gas will be evolved and should be scrubbed.
-
After the addition is complete, gradually increase the temperature to 250-280 °C to drive the polycondensation reaction to completion and remove the evolved HF.
-
Apply a vacuum in the later stages of the reaction to facilitate the removal of the final traces of HF and any excess ethylene glycol, thereby increasing the molecular weight of the polymer.
-
Continue the reaction until the desired melt viscosity is achieved.
-
Cool the reactor and extrude the molten polymer.
-
Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental reaction pathway and a general experimental workflow for the utilization of this compound.
Benzene-1,4-dicarbonyl Difluoride: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1] Fluorine's unique characteristics—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can significantly improve metabolic stability, binding affinity, and membrane permeability.[2][3] Benzene-1,4-dicarbonyl difluoride, also known as terephthaloyl fluoride, is a bifunctional reagent that combines a rigid aromatic core with two reactive acyl fluoride moieties. While its direct applications in medicinal chemistry are not as extensively documented as its dichloride analog (terephthaloyl chloride), its chemical properties suggest significant potential.
This technical guide explores the prospective applications of this compound in medicinal chemistry, drawing parallels from its more reactive counterpart and the broader field of acyl fluoride chemistry. Acyl fluorides offer a unique reactivity profile, being more stable and manageable than acyl chlorides, yet sufficiently reactive to engage in crucial bond-forming reactions under mild conditions.[4][5] This balance makes them highly attractive for the synthesis of complex molecules in a biological context.
Synthesis and Reactivity
This compound can be synthesized from its corresponding carboxylic acid, terephthalic acid, using various modern deoxyfluorinating reagents. Agents like pentafluoropyridine (PFP) or 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) allow for the conversion of carboxylic acids to acyl fluorides under mild conditions.[4][6] An alternative route involves a halogen exchange reaction from terephthaloyl chloride using a fluoride salt like potassium fluoride.[7]
Acyl fluorides occupy a sweet spot in reactivity. They are generally more stable towards hydrolysis than acyl chlorides, making them easier to handle, particularly in aqueous environments.[][9] However, they remain sufficiently electrophilic to react with nucleophiles like amines to form stable amide bonds, a cornerstone of medicinal chemistry.[10] This tuned reactivity can reduce side reactions and allow for more selective modifications of complex molecules.[4]
Potential Applications in Medicinal Chemistry
The rigid, bifunctional nature of this compound makes it a versatile building block for several applications in drug development.
1. Rigid Linker for Bivalent Molecules
The 1,4-disubstituted benzene ring provides a rigid and defined geometry. This is highly advantageous in the design of bivalent molecules such as PROTACs (Proteolysis Targeting Chimeras) or targeted drug conjugates, where precise control over the distance and orientation between two active moieties (e.g., a warhead and a targeting ligand) is critical for efficacy.[11][12] The acyl fluoride groups serve as convenient handles for conjugation with amine-containing molecules.
2. Covalent Inhibitors
Targeted covalent inhibitors (TCIs) offer advantages in potency and duration of action by forming a permanent bond with their biological target.[13] While highly reactive warheads can lead to off-target toxicity, the moderated reactivity of acyl fluorides could be exploited to target nucleophilic residues (like lysine or tyrosine) in an active site with greater selectivity.[14][15] The aryl fluoride itself, being less reactive than sulfonyl fluorides, could provide a more controlled covalent modification, minimizing off-target effects.[16]
3. Synthesis of Bio-compatible Polymers
Terephthaloyl chloride is a key monomer in the synthesis of high-performance polymers like aramids.[17][18] Similarly, the difluoride analog could be used to create novel polymers for biomedical applications, such as drug delivery systems, hydrogels, or medical device coatings.[19][20] The resulting polymers may exhibit altered properties, such as different degradation rates or drug release profiles, which could be fine-tuned for specific therapeutic needs.
4. Scaffold for Bioisosteric Replacement
In drug design, replacing one functional group with another that has similar physical or chemical properties (a bioisostere) is a common strategy to improve a drug's profile.[21][22][23] The acyl fluoride can be considered a bioisostere of a carboxylic acid or an ester, potentially offering improved cell permeability and metabolic stability. A 1,4-disubstituted benzene core has been successfully used in developing potent inhibitors for various targets, such as the discovery of benzene-1,4-disulfonamides as inhibitors of oxidative phosphorylation in cancer cells.[24] This demonstrates the utility of this central scaffold in orienting functional groups for effective target binding.
Quantitative Data
While specific biological activity data (e.g., IC50 values) for derivatives of this compound are scarce in the public domain, we can present the physicochemical properties of its well-studied dichloride analog as a reference point.
| Property | Value (for Terephthaloyl Chloride) | Reference |
| Molecular Formula | C₈H₄Cl₂O₂ | [25] |
| Molar Mass | 203.02 g/mol | [25] |
| Melting Point | 79-81 °C | [25] |
| Boiling Point | 266 °C | [25] |
| Density | 1.34 g/cm³ | [26] |
| Water Solubility | Reacts | [26] |
Additionally, studies on related 1,4-disubstituted benzene scaffolds have shown significant biological activity. For instance, optimized benzene-1,4-disulfonamide derivatives have demonstrated nanomolar inhibition of Oxidative Phosphorylation (OXPHOS) Complex I and potent cytotoxicity in pancreatic cancer cell lines.[24]
| Compound Class | Target | Activity | Cell Lines | Reference |
| Benzene-1,4-disulfonamides | OXPHOS Complex I | IC50 < 200 nM | MIA PaCa-2 | [24] |
| Benzene-1,4-disulfonamides | OXPHOS Complex I | IC50 < 1 µM | BxPC-3 | [24] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Deoxyfluorination
This protocol is a representative procedure based on modern deoxyfluorination methods.[4][6]
-
Materials: Terephthalic acid, Pentafluoropyridine (PFP), Diisopropylethylamine (DIPEA), and dry acetonitrile (MeCN).
-
Procedure: a. To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add terephthalic acid (1.0 eq). b. Add dry acetonitrile to dissolve/suspend the acid. c. Add DIPEA (2.2 eq) to the mixture and stir. d. Add PFP (1.1 eq) dropwise to the reaction mixture at room temperature. e. Stir the reaction for 16-24 hours, monitoring by ¹⁹F NMR for the appearance of the acyl fluoride signal (expected around 18-30 ppm). f. Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Protocol 2: Synthesis of a Diamide using this compound
This protocol describes a typical amidation reaction, a key step in creating linkers or synthesizing final compounds.[27][28]
-
Materials: this compound, a primary or secondary amine (e.g., benzylamine, 2.2 eq), a non-nucleophilic base (e.g., DIPEA, 2.5 eq), and a suitable solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Procedure: a. Dissolve the amine (2.2 eq) and DIPEA (2.5 eq) in the chosen solvent in a dry flask under an inert atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Prepare a solution of this compound (1.0 eq) in the same solvent. d. Add the acyl fluoride solution dropwise to the cooled amine solution over 30 minutes. e. Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. g. Extract the product with an organic solvent (e.g., ethyl acetate). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography or recrystallization.
This compound represents a promising, yet underutilized, scaffold in medicinal chemistry. Its combination of a rigid aromatic core and tunable reactive acyl fluoride handles makes it an ideal candidate for constructing complex molecular architectures such as bivalent inhibitors, targeted drug conjugates, and novel covalent modifiers. The enhanced stability of acyl fluorides compared to their chloride counterparts offers significant advantages for synthesis and in biological systems.[5]
Future research should focus on the systematic exploration of this scaffold in drug design programs. Synthesizing libraries of compounds where this compound is used as a central linker or as a carrier of pharmacophores will be crucial to fully elucidate its potential. Investigating its reactivity with various biological nucleophiles could also pave the way for a new class of selective covalent inhibitors. As the demand for more sophisticated and targeted therapeutics grows, versatile building blocks like this compound will be invaluable assets for drug discovery professionals.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP0140482A2 - Fluorination process for the production of nuclear fluorinated phthaloyl- and terephthaloyl fluorides - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. uh-ir.tdl.org [uh-ir.tdl.org]
- 15. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uh-ir.tdl.org [uh-ir.tdl.org]
- 17. Terephthaloyl chloride - American Chemical Society [acs.org]
- 18. nbinno.com [nbinno.com]
- 19. Terephthaloyl chloride [yufenggp.com]
- 20. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drughunter.com [drughunter.com]
- 24. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chembk.com [chembk.com]
- 26. chembk.com [chembk.com]
- 27. Amide synthesis by acylation [organic-chemistry.org]
- 28. blogs.rsc.org [blogs.rsc.org]
The Emergence of Benzene-1,4-dicarbonyl Difluoride in High-Performance Polymer Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-performance polymers are integral to advancements in numerous scientific and technological fields, including drug development and biomedical applications. The choice of monomer is a critical determinant of the final polymer's properties. This technical guide explores the use of Benzene-1,4-dicarbonyl difluoride, also known as terephthaloyl fluoride, as a monomer for the synthesis of advanced polyamides and polyesters. While its chlorinated analog, terephthaloyl chloride, is more commonly used, the fluorinated counterpart offers potential advantages in terms of reactivity, byproduct management, and the final polymer's properties, such as enhanced thermal stability and unique solubility characteristics. This document provides a comprehensive overview of the synthesis, polymerization, and potential applications of polymers derived from this fluorinated monomer, with a particular focus on its relevance to the pharmaceutical and biomedical sectors.
Introduction
The synthesis of high-performance aromatic polymers, such as polyamides and polyesters, has traditionally relied on the use of acyl chlorides as highly reactive monomers. Terephthaloyl chloride, for instance, is a key building block for the commercial production of strong and resistant polymers like Kevlar®. However, the polycondensation reactions involving acyl chlorides produce hydrogen chloride (HCl) as a byproduct, which can be corrosive and may require neutralization steps, complicating the polymerization process and potentially affecting the final polymer's purity.
The substitution of chlorine with fluorine in the acyl halide monomer, yielding this compound, presents an intriguing alternative. The reactivity of acyl fluorides differs from that of acyl chlorides, potentially offering better control over the polymerization process. Furthermore, the byproduct of polycondensation is hydrogen fluoride (HF), which, although hazardous, has different chemical properties that may be advantageous in certain reaction setups.
Fluorinated polymers, in general, are known for their exceptional properties, including high thermal stability, chemical inertness, and hydrophobicity.[1][2] These characteristics are highly desirable in biomedical applications, such as in the formulation of drug delivery systems, medical implants, and diagnostic devices.[1][3][4][5][6] This guide will delve into the technical aspects of utilizing this compound as a monomer to create novel polymers with potentially superior properties for these demanding applications.
Monomer Synthesis and Properties
Synthesis of this compound
The synthesis of this compound is not as widely documented as that of its chlorinated analog. However, a plausible and documented route involves the fluorination of a chlorinated precursor. For instance, tetrafluoroterephthaloyl fluoride can be synthesized by reacting tetrachloroterephthaloyl chloride with potassium fluoride in a polar aprotic solvent like sulfolane at elevated temperatures (120-150 °C).[7] A similar principle can be applied to the synthesis of the non-ring-fluorinated this compound from terephthaloyl chloride.
A general synthetic workflow for the preparation of the monomer is outlined below:
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are scarce in publicly available literature. However, based on the properties of similar molecules and its chlorinated counterpart, we can infer some characteristics.
| Property | Terephthaloyl Chloride (for comparison) | Expected for this compound |
| Molecular Formula | C₈H₄Cl₂O₂ | C₈H₄F₂O₂ |
| Molar Mass | 203.02 g/mol | 170.11 g/mol |
| Appearance | White crystalline solid | White crystalline solid (predicted) |
| Melting Point | 81.5-83 °C | Likely lower than the dichloride due to weaker intermolecular forces (predicted) |
| Boiling Point | 265 °C | Likely lower than the dichloride (predicted) |
| Reactivity | Highly reactive, acylating agent | Reactive acylating agent, potentially more stable and less reactive than the dichloride[8][9] |
Polymerization Reactions
This compound can be used in polycondensation reactions with suitable co-monomers, such as diamines and diols, to produce polyamides and polyesters, respectively. The general reaction schemes are presented below.
Synthesis of Aromatic Polyamides (Aramids)
The reaction with an aromatic diamine, such as p-phenylenediamine, yields a polyaramid.
Synthesis of Aromatic Polyesters
The reaction with a diol, such as a bisphenol, results in the formation of an aromatic polyester.
Experimental Protocols
Hypothetical Protocol for Polyamide Synthesis (Solution Polymerization)
-
Monomer and Solvent Preparation:
-
Dry p-phenylenediamine and N-methyl-2-pyrrolidone (NMP) containing a solubilizing agent (e.g., CaCl₂) under vacuum.
-
Ensure this compound is of high purity.
-
-
Polymerization:
-
In a nitrogen-purged, flame-dried flask equipped with a mechanical stirrer, dissolve p-phenylenediamine in the NMP/CaCl₂ solvent system.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of this compound as a solid or a solution in dry NMP.
-
Maintain the temperature at 0-5 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the viscous solution into a non-solvent such as water or methanol.
-
Wash the resulting polymer crumb or fiber thoroughly with water to remove the solvent and any remaining salts.
-
Further wash with a dilute base (e.g., sodium bicarbonate solution) to neutralize any trapped HF, followed by extensive washing with deionized water until the washings are neutral.
-
Dry the polymer under vacuum at an elevated temperature (e.g., 80-100 °C).
-
Hypothetical Protocol for Polyester Synthesis (Melt Polycondensation)
-
Monomer Preparation:
-
Ensure both this compound and the chosen diol (e.g., bisphenol A) are of high purity and thoroughly dried.
-
-
Polymerization:
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, combine equimolar amounts of the two monomers.
-
Heat the mixture under a slow stream of nitrogen to a temperature above the melting points of the monomers to form a homogeneous melt.
-
Gradually increase the temperature (e.g., to 250-300 °C) while stirring to promote polycondensation. Hydrogen fluoride will be evolved and should be safely trapped.
-
As the viscosity of the melt increases, apply a vacuum to facilitate the removal of the final traces of HF and drive the polymerization to completion.
-
-
Polymer Isolation:
-
Cool the reactor and extrude or carefully remove the solid polymer.
-
The polymer can then be pelletized or ground for further processing.
-
Properties of Derived Polymers
While specific data for polymers derived from this compound is limited, the properties of analogous fluorinated aromatic polyamides and polyesters provide a strong indication of their expected performance. The incorporation of fluorine is known to enhance several key properties.[10][11][12][13][14]
Representative Properties of Fluorinated Aromatic Polymers
The following table summarizes typical property ranges for high-performance fluorinated aromatic polyamides and polyesters, based on available literature for similar structures.
| Property | Fluorinated Aromatic Polyamides | Fluorinated Aromatic Polyesters |
| Glass Transition Temp. (Tg) | 250 - 350 °C[15] | 150 - 250 °C[13] |
| Decomposition Temp. (TGA, 5% wt. loss) | > 450 °C in N₂[15] | > 400 °C in N₂[13] |
| Tensile Strength | 80 - 120 MPa | 60 - 100 MPa |
| Tensile Modulus | 2 - 4 GPa | 2 - 3.5 GPa |
| Solubility | Generally soluble in aprotic polar solvents (NMP, DMAc)[12] | Soluble in a wider range of organic solvents, including some chlorinated solvents |
| Dielectric Constant | 2.5 - 3.0 | 2.4 - 2.8 |
| Water Absorption | < 1% | < 0.5% |
Applications in Drug Development and Biomedical Science
The unique properties of fluorinated polymers make them highly attractive for various biomedical applications, particularly in drug delivery.[3][4][5][6][16][17]
Polymer-Based Drug Delivery Systems
Fluorinated polymers can be formulated into nanoparticles for the encapsulation and delivery of therapeutic agents.[1][6] The hydrophobicity imparted by fluorine can enhance the encapsulation of lipophilic drugs, and the chemical inertness of the polymer matrix can protect the drug from degradation.
A logical workflow for the development of a polymer-based drug delivery system is depicted below.
Experimental Protocol for Nanoparticle Formulation
The following is a general protocol for the preparation of drug-loaded polymeric nanoparticles using the solvent evaporation method.
-
Preparation of Organic Phase:
-
Dissolve a known amount of the fluorinated polymer and the therapeutic drug in a suitable water-miscible organic solvent (e.g., acetone, acetonitrile).
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, Pluronic® F68) to stabilize the nanoparticle suspension.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent.
-
-
Nanoparticle Collection and Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove the surfactant and any unencapsulated drug.
-
Lyophilize the purified nanoparticles for storage.
-
Conclusion
This compound represents a promising, albeit under-explored, monomer for the synthesis of high-performance fluorinated polyamides and polyesters. The theoretical advantages of using an acyl fluoride, such as altered reactivity and a different byproduct profile, warrant further investigation. The resulting fluorinated polymers are expected to exhibit superior thermal stability, chemical resistance, and hydrophobicity, making them excellent candidates for advanced applications, particularly in the demanding fields of drug delivery and biomedical devices. While direct experimental data remains limited, this technical guide provides a foundational understanding and a framework for future research into the polymerization of this compound and the characterization and application of its derived polymers. As the demand for advanced, functional polymers continues to grow, the exploration of novel monomers like terephthaloyl fluoride will be crucial for innovation.
References
- 1. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Branched Fluorine-containing Polyesters and their Properties - Beijing Institute of Technology [pure.bit.edu.cn]
- 14. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. iipseries.org [iipseries.org]
- 17. books.rsc.org [books.rsc.org]
Methodological & Application
Application Notes and Protocols for Polyamide Synthesis using Benzene-1,4-dicarbonyl Difluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them invaluable in demanding applications ranging from aerospace components and body armor to advanced filtration membranes and specialty fibers. The synthesis of these materials typically involves the polycondensation of an aromatic diamine with an aromatic diacid halide.
This document provides detailed application notes and protocols for the synthesis of polyamides using Benzene-1,4-dicarbonyl difluoride , also known as terephthaloyl fluoride. While the dichloride analogue, terephthaloyl chloride, is more commonly employed, the use of the difluoride can offer advantages in certain synthetic contexts, potentially influencing reaction kinetics and polymer properties. These notes are intended to guide researchers in the successful synthesis and characterization of polyamides derived from this fluorinated monomer.
Monomer Synthesis: this compound
The synthesis of this compound can be achieved through a halogen exchange reaction from its commercially available dichloride counterpart, terephthaloyl chloride.
Protocol 1: Synthesis of this compound
This protocol is adapted from methods for producing fluorinated acyl halides.
Materials:
-
Tetrachloroterephthaloyl chloride
-
Potassium fluoride (KF)
-
Sulpholane (polar aprotic solvent)
-
Tetrabutylammonium bromide (optional, as a phase transfer catalyst)
Procedure:
-
In a flame-dried, double-walled glass flask equipped with a mechanical stirrer and a distillation setup, charge potassium fluoride and sulpholane.
-
Heat the mixture under vacuum to distill off a portion of the sulpholane to ensure an anhydrous system.
-
Cool the mixture to below 80°C and add tetrachloroterephthaloyl chloride under a nitrogen atmosphere.
-
If using, add a catalytic amount of tetrabutylammonium bromide.
-
Heat the reaction mixture to 120-150°C and maintain for several hours (e.g., 12-21 hours), monitoring the reaction progress by appropriate analytical techniques (e.g., GC-MS).
-
Upon completion, the product, tetrafluoroterephthaloyl fluoride, can be isolated by vacuum distillation[1].
Polyamide Synthesis: Low-Temperature Solution Polycondensation
Low-temperature solution polycondensation is a widely used method for preparing high molecular weight aromatic polyamides. The following protocol is adapted from established procedures for terephthaloyl chloride and can be applied to this compound with potential modifications to account for differences in reactivity.
Protocol 2: Synthesis of Poly(p-phenylene terephthalamide) (PPTA)
Materials:
-
p-Phenylenediamine (PPD)
-
This compound
-
N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl) or calcium chloride (CaCl2)
-
Pyridine (acid scavenger)
Procedure:
-
In a flame-dried, double-walled glass flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve a calculated amount of anhydrous LiCl or CaCl2 in NMP.
-
Add p-phenylenediamine to the solvent system and stir until fully dissolved.
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add a stoichiometric amount of this compound to the cooled diamine solution with vigorous stirring.
-
Add pyridine to the reaction mixture to neutralize the hydrogen fluoride generated during the polycondensation.
-
Allow the reaction to proceed at a low temperature (e.g., 0-5°C) for several hours, followed by stirring at room temperature overnight.
-
The resulting polymer can be precipitated by pouring the reaction mixture into a non-solvent such as water or methanol.
-
The precipitated polymer should be thoroughly washed with water and then with a solvent like ethanol to remove any unreacted monomers, salts, and residual solvent.
-
Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved.
Experimental Workflow for Polyamide Synthesis and Characterization
Caption: Workflow for the synthesis and subsequent characterization of polyamides.
Data Presentation
Table 1: Representative Molecular Weight Data for Aromatic Polyamides
| Diamine Monomer | Diacid Halide | Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| p-Phenylenediamine | Terephthaloyl Chloride | Low-Temp. Solution | 29,500 - 33,400 | 4,000 - 16,000 | 1.75 - 1.84 |
| Various Aromatic Diamines | Terephthaloyl Chloride | Low-Temp. Solution | - | 13,000 - 27,000 | - |
Note: Data is compiled from various sources and represents a typical range for high-performance aramids. The discrepancy in Mn and Mw values in the first row is as reported in the source material and may reflect different measurement conditions or polymer fractions.
Table 2: Representative Thermal Properties of Aromatic Polyamides
| Polymer | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C) | Char Yield at 800°C (%) |
| Aromatic Polyamide 1 | 237 - 254 | > 400 | - |
| Aromatic Polyamide 2 | 241 - 359 | 480 - 492 | 47.8 - 56.7 |
| Aromatic Polyamide 3 | 249 - 309 | 486 - 517 | 53 - 61 |
Characterization Protocols
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the formation of the amide linkage and the disappearance of monomer functional groups.
-
Sample Preparation: A small amount of the dried polymer is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a suitable solvent.
-
Analysis: Look for characteristic peaks:
-
N-H stretching: ~3300 cm⁻¹
-
Amide I (C=O stretching): ~1650 cm⁻¹
-
Amide II (N-H bending and C-N stretching): ~1540 cm⁻¹
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed chemical structure of the polymer.
-
Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂SO₄-d₂).
-
Analysis:
-
¹H NMR: Identify protons in different chemical environments (aromatic, amide N-H).
-
¹³C NMR: Identify carbon atoms in the polymer backbone.
-
3. Gel Permeation Chromatography (GPC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Sample Preparation: Dissolve the polymer in a suitable solvent for GPC analysis (e.g., DMAc with LiCl).
-
Analysis: The elution time is compared to a calibration curve generated from polymer standards (e.g., polystyrene or PMMA).
4. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the polymer.
-
Procedure: A small sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is measured as a function of temperature.
-
Data: The temperature at which 5% weight loss occurs is a common measure of thermal stability.
5. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and other thermal transitions.
-
Procedure: The polymer sample is heated and cooled at a controlled rate, and the heat flow to or from the sample is measured.
-
Data: The Tg is observed as a step change in the heat flow curve.
Logical Relationship of Synthesis and Characterization
The following diagram illustrates the logical flow from monomer selection to the final characterization of the synthesized polyamide.
Caption: Logical flow from monomers to characterized polyamide.
Conclusion
The synthesis of polyamides using this compound presents an interesting avenue for the development of novel high-performance materials. While specific data for this monomer is sparse, the well-established protocols for its dichloride analogue provide a solid foundation for experimental work. Researchers are encouraged to adapt these methods and thoroughly characterize the resulting polymers to explore the unique properties that may arise from the use of this fluorinated monomer. The application of the characterization techniques outlined in this document will be crucial in understanding the structure-property relationships of these new materials.
References
Application Notes and Protocols for the Preparation of Metal-Organic Frameworks (MOFs) using Benzene-1,4-dicarbonyl difluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials consisting of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and notably, drug delivery.[1][2][3] This document provides detailed application notes and protocols for the preparation of several widely studied MOFs using Benzene-1,4-dicarbonyl difluoride as a reactive precursor for the terephthalate linker.
This compound is the acyl fluoride derivative of terephthalic acid (benzene-1,4-dicarboxylic acid), a common linker in MOF synthesis. While direct use of acyl halides in MOF synthesis is not extensively documented, it is anticipated that under solvothermal conditions in the presence of water or other nucleophiles, this compound will undergo in situ hydrolysis to generate the terephthalate linker, which then coordinates with the metal precursor to form the desired MOF structure.[2][4] This approach may offer advantages in terms of reactivity and solubility. The following protocols for the synthesis of MOF-5, UiO-66, and MIL-53 are based on established methods using terephthalic acid and are adapted for the use of this compound.
General Experimental Workflow
The synthesis of MOFs from this compound is expected to follow a general solvothermal procedure. The diagram below illustrates the typical experimental workflow.
Figure 1: General experimental workflow for the solvothermal synthesis of MOFs.
Logical Relationship Diagram
The use of this compound as a precursor relies on its conversion to the terephthalate linker, which is the actual building block of the MOF structure.
Figure 2: Logical relationship showing the conversion of the precursor to the final MOF.
Experimental Protocols
Protocol 1: Synthesis of MOF-5 (IRMOF-1)
MOF-5 is a prototypical MOF composed of zinc oxide clusters ([Zn4O]6+) and terephthalate linkers.[3][5][6] It is known for its high surface area and permanent porosity.
-
Materials:
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
-
Procedure:
-
In a 100 mL beaker, dissolve a specific molar ratio of Zinc nitrate hexahydrate in 60 mL of DMF.
-
In a separate beaker, dissolve the corresponding molar amount of this compound in 40 mL of DMF. Note: Due to the reactivity of the acyl fluoride, dissolution should be performed carefully, and the solution used promptly.
-
Combine the two solutions in a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at 105-120°C for 24 hours.[7]
-
After cooling to room temperature, decant the mother liquor.
-
Wash the resulting white crystals with fresh DMF three times.
-
Immerse the crystals in chloroform for 24 hours to exchange the solvent.
-
Decant the chloroform and dry the product under vacuum at 120°C to obtain activated MOF-5.
-
Protocol 2: Synthesis of UiO-66
UiO-66 is a zirconium-based MOF known for its exceptional thermal and chemical stability.[1][8]
-
Materials:
-
Zirconium(IV) chloride (ZrCl4) or Zirconium oxychloride octahydrate (ZrOCl2·8H2O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, as a modulator, optional)
-
-
Procedure:
-
Dissolve Zirconium(IV) chloride in DMF in a sonication bath.
-
In a separate flask, dissolve this compound in DMF.
-
Slowly add the linker solution to the metal salt solution under stirring.
-
If using a modulator, add a specific amount of concentrated HCl to the mixture.
-
Transfer the final solution to a Teflon-lined autoclave.
-
Heat the autoclave at 120°C for 24 hours.[1]
-
After cooling, collect the white precipitate by centrifugation or filtration.
-
Wash the product with DMF and then with ethanol to remove unreacted precursors.
-
Dry the sample in a vacuum oven at 150°C to activate the UiO-66.
-
Protocol 3: Synthesis of MIL-53(Al)
MIL-53 is known for its flexible framework, often referred to as the "breathing effect," where the pore size changes in response to guest molecules.[9][10]
-
Materials:
-
Aluminum nitrate nonahydrate (Al(NO3)3·9H2O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Aluminum nitrate nonahydrate and this compound in DMF in a Teflon-lined autoclave.
-
Seal the autoclave and heat it at 130°C for 12 hours.[11]
-
Cool the autoclave to room temperature.
-
Filter the solid product and wash it with hot DMF and then with ethanol.
-
Dry the resulting white powder under vacuum at 150°C.
-
Quantitative Data Summary
The following table summarizes key quantitative data for the MOFs described in the protocols. These values are based on syntheses using terephthalic acid and represent the expected properties when using this compound as a precursor.
| MOF | Metal Node | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Crystal System | Ref. |
| MOF-5 | Zn₄O(CO₂)₆ | Terephthalate | ~580 - 2900 | ~0.29 - 0.99 | Cubic | [5][6][12][13] |
| UiO-66 | Zr₆O₄(OH)₄(CO₂)₆ | Terephthalate | ~1440 | ~1.49 | Cubic | [1][8][14] |
| MIL-53(Al) | Al(OH)(CO₂) | Terephthalate | ~1481 | - | Orthorhombic | [9][15][16][17][18][19] |
Applications in Drug Development
MOFs synthesized with terephthalate linkers have shown great promise in drug delivery applications due to their high drug loading capacity and controlled release properties.[20][21][22][23]
-
High Drug Loading: The large surface area and pore volume of MOFs like MOF-5 and UiO-66 allow for the encapsulation of significant amounts of therapeutic agents.[5][20]
-
Controlled Release: The release of drugs from the MOF pores can be tuned by modifying the MOF structure or by responding to external stimuli such as pH.[20]
-
Biocompatibility: While the biocompatibility of each MOF must be carefully evaluated, some terephthalate-based MOFs have shown low cytotoxicity in preclinical studies.[22][24]
For instance, UiO-66 has been investigated for the delivery of anticancer drugs like doxorubicin, with a loading capacity of up to 450 mg/g.[20] The stimuli-responsive nature of some MOFs can be exploited for targeted drug delivery to specific sites in the body.[22]
Conclusion
The use of this compound as a precursor for terephthalate-based MOFs presents an interesting synthetic avenue that may offer advantages in reactivity. The protocols provided for MOF-5, UiO-66, and MIL-53 serve as a foundation for researchers to explore this approach. The exceptional properties of these MOFs, particularly their high porosity and tunability, make them highly attractive for advanced drug delivery systems. Further research into the direct use of acyl halide precursors will contribute to the expanding field of MOF synthesis and its biomedical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scialert.net [scialert.net]
- 4. Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00178F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. jchemrev.com [jchemrev.com]
- 7. iptek.its.ac.id [iptek.its.ac.id]
- 8. Synthesis of a UiO-66/g-C3N4 composite using terephthalic acid obtained from waste plastic for the photocatalytic degradation of the chemical warfare agent simulant, methyl paraoxon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. Synthesis of a UiO-66/g-C3N4 composite using terephthalic acid obtained from waste plastic for the photocatalytic degradation of the chemical warfare agent simulant, methyl paraoxon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. ejournal.unimap.edu.my [ejournal.unimap.edu.my]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Properties of a Compositional Series of MIL-53(Al) Metal–Organic Framework Crystal-Glass Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MIL-53 - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Benzene-1,4-dicarbonyl Difluoride: A Versatile Precursor for Advanced Fluorinated Compounds
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to comprehensive application notes and protocols detailing the use of benzene-1,4-dicarbonyl difluoride as a key precursor for a wide range of fluorinated compounds. This highly reactive difunctional organic compound serves as a critical building block in the synthesis of high-performance polymers, agrochemicals, and pharmaceutical intermediates. Its distinct reactivity, stemming from the two acyl fluoride groups, offers unique advantages in creating novel materials and molecules with enhanced properties.
This compound, also known as terephthaloyl fluoride, is particularly valued for its ability to readily react with nucleophiles such as amines and alcohols. This reactivity facilitates the formation of robust amide and ester linkages, respectively, which are foundational to the creation of advanced polymers like fluorinated polyamides and polyesters. These materials often exhibit superior thermal stability, chemical resistance, and unique optical properties.
In the realm of medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This compound provides a direct route to introduce a fluorinated aromatic scaffold into complex organic molecules, making it a valuable tool for drug discovery and development.
These detailed application notes provide researchers with the necessary protocols to effectively utilize this compound in their synthetic endeavors. The following sections outline key experimental procedures and tabulated data for the synthesis of fluorinated polyamides and esters.
Application in Polymer Synthesis: Fluorinated Polyamides
The low-temperature polycondensation of this compound with aromatic diamines is an effective method for producing fluorinated polyamides. These polymers are often amorphous and exhibit excellent solubility in a range of organic solvents, allowing for the formation of flexible and transparent thin films.[1]
Table 1: Synthesis of Fluorinated Polyamides via Low-Temperature Polycondensation [1]
| Diamine Reactant | Dicarboxylic Acid Dichloride Reactant | Polymer Designation | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) |
| 1,2-Bis(4-aminophenyl)-4,5-bis(4-trifluoromethylphenyl)-1H-imidazole | Terephthaloyl chloride | PA-a | 16,800 | 34,600 |
| 1,2-Bis(4-aminophenyl)-4,5-bis(4-trifluoromethylphenyl)-1H-imidazole | Isophthaloyl chloride | PA-b | 15,300 | 28,900 |
| 1,2-Bis(4-aminophenyl)-4,5-bis(4-trifluoromethylphenyl)-1H-imidazole | 4,4'-Oxydibenzoyl dichloride | PA-c | 12,600 | 22,500 |
Note: While this data is for the analogous terephthaloyl chloride, similar results are expected for terephthaloyl fluoride due to the comparable reactivity of acyl halides.
Experimental Protocol: Synthesis of Fluorinated Polyamide (PA-a)
A representative procedure for the synthesis of fluorinated polyamides is as follows:
-
In a 100 mL three-necked flask equipped with a nitrogen inlet, a mechanical stirrer, and a dropping funnel, dissolve 1,2-Bis(4-aminophenyl)-4,5-bis(4-trifluoromethylphenyl)-1H-imidazole in N,N-dimethylacetamide (DMAc).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of this compound to the stirred solution.
-
Maintain the reaction temperature at 0-5 °C for 1 hour, then allow the reaction to proceed at room temperature for 12 hours under a nitrogen atmosphere.
-
Pour the resulting viscous polymer solution into methanol to precipitate the polyamide.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum at 80 °C for 24 hours.
References
Application Note: Experimental Protocol for Polymerization with Benzene-1,4-dicarbonyl Difluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzene-1,4-dicarbonyl difluoride is an aromatic diacyl fluoride with high potential for the synthesis of high-performance polymers such as aramids and polyesters. Its reactivity is analogous to the more commonly used terephthaloyl chloride (TCL), making it a valuable monomer for polycondensation reactions.[1] This document provides detailed experimental protocols for the polymerization of this compound with diamines and diols, adapted from established methods for terephthaloyl chloride.[2][3][4][5] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength.[1]
Data Presentation
The following table summarizes typical quantitative data for the polymerization of terephthaloyl chloride, which can be used as a starting point for optimizing reactions with this compound.
| Parameter | Low-Temperature Solution Polycondensation (Aramid) | Interfacial Polycondensation (Polyester) |
| Monomers | p-Phenylenediamine, Terephthaloyl Chloride | Bisphenol-A, Terephthaloyl Chloride |
| Solvent System | N-methyl-2-pyrrolidone (NMP) with CaCl2 or LiCl | Water/Chloroform |
| Catalyst/Additive | Pyridine (acid scavenger) | Phase Transfer Catalyst (e.g., Citramide) |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Monomer Ratio (Diacid Halide:Diamine/Diol) | 1:1 | 1:1 |
| Typical Polymer Yield | >95% | 80-95% |
| Typical Molecular Weight (Mn) | 20,000 - 50,000 g/mol | 15,000 - 30,000 g/mol |
| Reference | [2][4] | [6] |
Experimental Protocols
Protocol 1: Low-Temperature Solution Polycondensation for Aramid Synthesis
This protocol describes the synthesis of a para-aramid polymer, similar to Kevlar, via low-temperature solution polycondensation.[2][4]
Materials:
-
This compound
-
p-Phenylenediamine (PPD)[2]
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl) or Calcium Chloride (CaCl2), anhydrous
-
Pyridine, anhydrous
-
Nitrogen gas, dry
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Ice-water bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble a dry three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel. Purge the entire system with dry nitrogen gas.
-
Solvent and Salt Preparation: In the flask, prepare a solution of NMP containing 5% (w/v) anhydrous LiCl. Stir until the salt is completely dissolved.
-
Diamine Dissolution: Cool the NMP/LiCl solution to room temperature and add an equimolar amount of p-phenylenediamine with stirring until it fully dissolves.
-
Monomer Addition: Cool the diamine solution to 0°C using an ice-water bath. Dissolve an equimolar amount of this compound in a minimal amount of anhydrous NMP in the dropping funnel. Add the diacid fluoride solution dropwise to the stirred diamine solution over 30 minutes.
-
Polymerization: As the this compound is added, the viscosity of the solution will increase significantly. Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a blender containing deionized water. Filter the resulting fibrous polymer using a Buchner funnel.
-
Purification: Wash the polymer thoroughly with deionized water, followed by methanol, to remove any unreacted monomers, solvent, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C overnight.
Protocol 2: Interfacial Polycondensation for Polyester Synthesis
This method is used for synthesizing aromatic polyesters by reacting this compound with a diol at the interface of two immiscible liquids.[6]
Materials:
-
This compound
-
Bisphenol-A (BPA)
-
Sodium Hydroxide (NaOH)
-
Chloroform
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride or citramide)[6]
-
Deionized water
-
Methanol
-
Acetone
Equipment:
-
High-speed mechanical stirrer or blender
-
Beaker (250 mL or larger)
-
Separatory funnel
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve an equimolar amount of Bisphenol-A and a slight excess (2.2 equivalents) of NaOH in deionized water. Add a catalytic amount of the phase transfer catalyst.
-
Organic Phase Preparation: In a separate container, dissolve an equimolar amount of this compound in chloroform.
-
Polymerization: Vigorously stir the aqueous phase using a high-speed mechanical stirrer. Rapidly add the organic phase to the stirred aqueous solution. A polymer will form instantly at the interface of the two liquids.
-
Reaction Completion: Continue stirring at high speed for 10-15 minutes to ensure complete reaction and high molecular weight polymer formation.
-
Isolation: Stop the stirring and allow the two layers to separate. The polymer will be present as a solid mass. Decant the liquid layers.
-
Purification: Transfer the polymer to a blender with deionized water and blend to break it up and wash it. Filter the polymer and wash it sequentially with water, acetone, and methanol to remove impurities.
-
Drying: Dry the final polyester product in a vacuum oven at 60-80°C until a constant weight is achieved.
Mandatory Visualization
Caption: Experimental workflow for aramid synthesis.
Caption: Polycondensation reaction pathway for aramid formation.
References
analytical techniques for monitoring Benzene-1,4-dicarbonyl difluoride reactions
An essential aspect of chemical synthesis and process development is the real-time monitoring of reactions to understand kinetics, optimize conditions, and ensure product quality. For reactions involving the highly reactive monomer Benzene-1,4-dicarbonyl difluoride (also known as terephthaloyl fluoride), a range of analytical techniques can be employed. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively monitor these reactions.
Introduction to this compound Reactions
This compound is a key building block in the synthesis of high-performance polymers, such as polyamides and polyesters, and serves as a reactive intermediate in the production of various pharmaceuticals and fine chemicals. Its two acyl fluoride groups are highly susceptible to nucleophilic attack by amines, alcohols, and water. Monitoring these rapid reactions is critical for controlling molar mass in polymerization, minimizing side reactions, and maximizing yield.
The primary analytical challenges involve the high reactivity of the acyl fluoride moiety and the often-complex nature of the resulting reaction mixtures. The techniques outlined below provide robust solutions for qualitative and quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful techniques for monitoring reactions of organofluorine compounds, offering both structural information and quantitative data. Both ¹⁹F and ¹H NMR are invaluable for tracking the conversion of this compound.
Application Note: NMR Spectroscopy
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. For this application, ¹⁹F NMR directly monitors the fluorine environment of the acyl fluoride, which will change significantly upon reaction. ¹H NMR tracks changes in the aromatic protons of the benzene ring as the electron-withdrawing acyl fluoride groups are converted to other functionalities (e.g., amides, esters).
-
Applicability: This method is ideal for determining reaction conversion, identifying intermediates and final products, and calculating reaction kinetics. In-situ monitoring can be performed using specialized NMR tubes (e.g., J. Young tubes) to obtain real-time data without quenching the reaction.[1] Quantitative NMR (qNMR) can provide precise measurements of reactant and product concentrations by integrating signals relative to a known internal standard.[2][3]
-
Advantages:
-
Provides unambiguous structural information.
-
Non-destructive.
-
Excellent for quantitative analysis with an appropriate internal standard.
-
Allows for in-situ, real-time monitoring.
-
-
Limitations:
-
Lower sensitivity compared to mass spectrometry.
-
Requires deuterated solvents, which can be expensive.
-
Viscous or heterogeneous reaction mixtures can lead to broad peaks and poor resolution.
-
Experimental Protocol: Quantitative ¹⁹F NMR Monitoring
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.
-
Sample Preparation: a. In a clean, dry vial, accurately weigh a specific amount of an internal standard (e.g., trifluorotoluene or 1,4-bis(trifluoromethyl)benzene).[2][3] b. Add a known volume of deuterated solvent (e.g., CDCl₃, d₈-THF) compatible with the reaction chemistry. c. At timed intervals, withdraw an aliquot (e.g., 50 µL) from the reaction mixture and immediately quench it by adding it to an NMR tube containing ~0.5 mL of the deuterated solvent/internal standard solution. For air-sensitive reactions, sampling should be done under an inert atmosphere. d. For in-situ monitoring, the reaction is set up directly in a J. Young NMR tube with the solvent and internal standard.[1]
-
Data Acquisition: a. Tune and shim the spectrometer for the ¹⁹F nucleus. b. Acquire a ¹⁹F NMR spectrum with parameters suitable for quantitative analysis (e.g., a longer relaxation delay, typically 5 times the longest T₁). c. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: a. Process the spectrum (Fourier transform, phase correction, and baseline correction). b. Integrate the signal for the acyl fluoride peak of this compound and the signal for the internal standard. c. Calculate the concentration or molar amount of the reactant at each time point relative to the known concentration of the internal standard. d. The reaction conversion can be calculated by comparing the integral of the starting material to its initial integral at t=0.
Data Presentation: NMR
| Compound | Nucleus | Typical Chemical Shift (ppm) | Multiplicity |
| This compound | ¹⁹F | +20 to +40 | Singlet |
| This compound | ¹H | 8.0 - 8.3 | Singlet |
| Product (e.g., Diamide derivative) | ¹H | 7.8 - 8.1 | Singlet |
| Product (e.g., Diester derivative) | ¹H | 8.0 - 8.2 | Singlet |
| Trifluorotoluene (Internal Standard) | ¹⁹F | ~ -63 | Singlet |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating and quantifying components in a liquid mixture. It is well-suited for monitoring the progress of reactions involving benzene derivatives.[4][5]
Application Note: HPLC
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For reactions of this compound, reverse-phase HPLC is typically used, where the starting material and products are separated based on their polarity. A UV detector is commonly employed, as the benzene ring in the reactant and products is strongly chromophoric.
-
Applicability: HPLC is excellent for tracking the disappearance of the starting material and the appearance of products over time. It can be used to determine reaction completion, product purity, and, with proper calibration, the concentration of each component.
-
Advantages:
-
High sensitivity and resolution.
-
Well-established and robust technique.
-
Can be automated for high-throughput analysis.
-
Suitable for non-volatile and thermally labile compounds.
-
-
Limitations:
-
The high reactivity of this compound may lead to on-column reactions, especially if the mobile phase contains nucleophiles (e.g., water, methanol) without sufficient buffering or rapid analysis.
-
Requires calibration curves for accurate quantification.
-
Experimental Protocol: Reverse-Phase HPLC Monitoring
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation: a. At timed intervals, withdraw an aliquot from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot in a large volume of a suitable solvent (e.g., acetonitrile). This simultaneously stops the reaction and prepares the sample for injection. c. Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
Data Acquisition: a. Set up the HPLC method with the parameters from the table below. b. Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved. c. Inject the prepared samples. d. Monitor the chromatogram at a wavelength where both reactant and product absorb, typically around 254 nm.[4]
-
Data Analysis: a. Identify the peaks corresponding to the starting material and product(s) based on their retention times (determined by injecting pure standards). b. Integrate the peak areas. c. To quantify, create a calibration curve for each analyte by injecting known concentrations and plotting peak area versus concentration. d. Calculate the concentration of the starting material and product(s) in each sample using the calibration curves.
Data Presentation: HPLC
| Parameter | Typical Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm[4] |
| Injection Volume | 10 µL |
In-Situ Infrared (IR) Spectroscopy
In-situ IR, often using an attenuated total reflectance (ATR) probe (e.g., ReactIR), provides real-time mechanistic and kinetic data by directly observing changes in molecular vibrations.
Application Note: In-Situ IR
-
Principle: An IR probe is inserted directly into the reaction vessel. The instrument records the infrared spectrum of the reaction mixture continuously. The focus is on the carbonyl (C=O) stretching region. The acyl fluoride C=O stretch occurs at a high frequency (~1840 cm⁻¹). As the reaction proceeds, this peak will decrease, while a new carbonyl peak for the product (e.g., amide at ~1650 cm⁻¹ or ester at ~1720 cm⁻¹) will appear and grow.
-
Applicability: This technique is unparalleled for real-time kinetic analysis, identifying reaction initiation, endpoint, and the presence of transient intermediates. It is particularly useful for optimizing reaction conditions (temperature, catalyst loading, addition rates).
-
Advantages:
-
Provides real-time, continuous data without sampling.[6]
-
No sample preparation or quenching required.
-
Unaffected by sample color or opacity.
-
Excellent for understanding reaction mechanisms and kinetics.
-
-
Limitations:
-
Provides functional group information, not detailed molecular structure like NMR.
-
Can be difficult to deconvolve overlapping peaks in complex mixtures.
-
Quantitative analysis requires careful calibration.
-
Experimental Protocol: ReactIR Monitoring
-
Instrumentation: An FTIR spectrometer with a suitable ATR probe (e.g., Diamond or SiComp).
-
Setup: a. Insert the ATR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction medium. b. Set up the reaction (solvents, non-reactive starting materials) and begin stirring.
-
Data Acquisition: a. Collect a background spectrum of the initial reaction mixture before adding this compound or the co-reactant that initiates the reaction. b. Initiate the reaction (e.g., by adding the nucleophile). c. Begin collecting spectra at regular intervals (e.g., every 30 seconds). d. Continue data collection until the reaction is complete, as indicated by the stabilization of key spectral features.
-
Data Analysis: a. Create trend plots of absorbance versus time for key frequencies (e.g., the peak for the acyl fluoride C=O and the product C=O). b. These plots directly represent the concentration profiles of the respective species over time and can be used to calculate reaction rates.
Visualizations
Caption: General workflow for monitoring a chemical reaction.
Caption: Relationship between analytical techniques and the data they provide.
Caption: Simplified pathway for nucleophilic acyl substitution.
References
Application Notes and Protocols for the Purification of Benzene-1,4-dicarbonyl difluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Benzene-1,4-dicarbonyl difluoride, also known as terephthaloyl fluoride. The methods described are based on standard laboratory techniques for acyl fluorides and related compounds, intended to guide researchers in obtaining high-purity material suitable for sensitive applications, including pharmaceutical and polymer synthesis.
Introduction
This compound is a reactive diacyl fluoride of significant interest as a monomer for the synthesis of high-performance polymers and as a versatile reagent in organic synthesis. The purity of this compound is critical for achieving desired material properties and reaction outcomes. This document outlines two primary methods for its purification: vacuum distillation and recrystallization.
Note on Data: Specific physical properties and optimized purification parameters for this compound are not widely available in the literature. The data presented here is extrapolated from its dichloride analog (terephthaloyl chloride) and a related fluorinated compound (tetrafluoroterephthaloyl fluoride). Researchers should consider this as a starting point and perform small-scale trials to optimize the procedures for their specific crude material.
Physical and Chemical Properties
A summary of the known and estimated physical properties of this compound and related compounds is presented in Table 1. These properties are crucial for selecting the appropriate purification method and conditions.
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |
| This compound | C₈H₄F₂O₂ | 170.12 | Not available | Estimated to be lower than the dichloride | |
| Terephthaloyl chloride | C₈H₄Cl₂O₂ | 203.02 | 81.5 - 83 | 265 | A solid at room temperature.[1] |
| Tetrafluoroterephthaloyl fluoride | C₈F₆O₂ | 242.06 | Not available | 110 - 140 @ 20 mmHg | Data from a related compound, suggesting vacuum distillation is a viable method. |
Purification Methods
The choice of purification method will depend on the nature of the impurities present in the crude this compound.
Vacuum Distillation
Vacuum distillation is a suitable method for separating this compound from non-volatile impurities. Given the high boiling point of the dichloride analog at atmospheric pressure, vacuum distillation is necessary to prevent thermal decomposition.
Recrystallization
Recrystallization is effective for removing impurities that have different solubilities than the target compound in a specific solvent or solvent system. This method is particularly useful for removing colored impurities and by-products with similar boiling points.
Experimental Protocols
Safety Precautions: this compound is expected to be a reactive and corrosive compound. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is likely to be moisture-sensitive, so all glassware should be thoroughly dried before use.
Protocol for Vacuum Distillation
This protocol is adapted from the purification of tetrafluoroterephthaloyl fluoride and should be optimized for this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and collection flask(s)
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Thermometer
-
Dry inert gas (e.g., nitrogen or argon)
Procedure:
-
Assemble the distillation apparatus, ensuring all joints are well-sealed. The apparatus should be flame-dried or oven-dried before use.
-
Charge the round-bottom flask with the crude this compound.
-
Connect the apparatus to a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).
-
Slowly evacuate the system to the desired pressure (e.g., 20 mmHg as a starting point).
-
Once the vacuum is stable, begin heating the distillation flask with stirring.
-
Monitor the temperature of the vapor as it rises.
-
Collect any initial low-boiling fractions in a separate flask.
-
Collect the main fraction at the expected boiling point. Based on the data for a related compound, a collection window of 110-140°C at 20 mmHg can be a starting point for optimization.
-
Once the main fraction is collected, stop heating and allow the system to cool to room temperature under vacuum.
-
Gently introduce an inert gas to bring the system back to atmospheric pressure before dismantling the apparatus.
-
The purified product should be stored under an inert atmosphere in a tightly sealed container.
Protocol for Recrystallization
The choice of solvent is critical for successful recrystallization. A solvent screening should be performed to identify a suitable solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Potential Solvents for Screening:
-
Hexanes
-
Toluene
-
Dichloromethane
-
Chloroform
-
Mixtures of the above solvents
Materials:
-
Crude this compound
-
Suitable recrystallization solvent(s)
-
Erlenmeyer flask(s)
-
Heating plate with stirring
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.
-
Once crystallization is complete, collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Store the purified product in a desiccator or under an inert atmosphere.
Visualizations
Logical Workflow for Purification
The following diagram illustrates the decision-making process for selecting a purification method for this compound.
Caption: A logical workflow for the purification of this compound.
Experimental Workflow for Vacuum Distillation
The following diagram outlines the key steps in the vacuum distillation process.
Caption: A stepwise workflow for the vacuum distillation of this compound.
References
handling and storage procedures for Benzene-1,4-dicarbonyl difluoride
Application Notes and Protocols for Benzene-1,4-dicarbonyl difluoride
Introduction
This compound, also known as terephthaloyl fluoride, is an acyl fluoride derivative of terephthalic acid. Acyl fluorides are highly reactive compounds that serve as important intermediates in organic synthesis, particularly in the formation of esters and amides. Their reactivity is analogous to, but often more controlled than, the more common acyl chlorides. These compounds are of significant interest to researchers in materials science and drug development for the synthesis of novel polymers and pharmaceutical agents.
This document provides detailed guidelines for the safe handling, storage, and use of this compound, with a focus on laboratory-scale operations.
Safety and Handling Precautions
Due to its high reactivity, particularly with nucleophiles such as water, proper handling procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.
2.1 Personal Protective Equipment (PPE)
A comprehensive assessment of hazards should be conducted before commencing any work. The following minimum PPE is recommended:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and fumes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant laboratory coat should be worn. For larger quantities or in case of a high risk of splashing, a chemical-resistant apron or suit is advised.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of its corrosive and potentially toxic vapors.
2.2 Emergency Procedures
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage Procedures
Proper storage is crucial to maintain the stability and reactivity of this compound.
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. |
| Inert Atmosphere | Store under an inert atmosphere, such as nitrogen or argon, to prevent reaction with atmospheric moisture. |
| Container | Use a tightly sealed container made of a material compatible with acyl fluorides (e.g., glass or stainless steel). |
| Incompatibilities | Store away from water, alcohols, amines, strong bases, and oxidizing agents. |
| Ventilation | Store in a well-ventilated area. |
Experimental Protocol: Synthesis of a Polyamide
This protocol describes a general procedure for the synthesis of a polyamide via interfacial polymerization using an acyl halide like this compound.
4.1 Materials
-
This compound
-
1,6-Hexanediamine
-
Sodium hydroxide (NaOH)
-
Hexane (or other suitable organic solvent)
-
Distilled water
-
Beaker
-
Stirring rod
4.2 Procedure
-
Prepare an aqueous solution of 1,6-hexanediamine and sodium hydroxide.
-
Prepare an organic solution of this compound in hexane.
-
Carefully pour the organic solution on top of the aqueous solution in a beaker to create two distinct layers.
-
A polymer film will form at the interface of the two layers.
-
Gently grasp the polymer film with a stirring rod or forceps and pull it out of the beaker. A continuous strand of polyamide can be drawn.
-
Wash the resulting polymer with water and then with a suitable solvent (e.g., ethanol) to remove any unreacted monomers and byproducts.
-
Dry the polymer in a vacuum oven at a suitable temperature.
Diagrams
Application Notes and Protocols for Safe Handling of Benzene-1,4-dicarbonyl dichloride
Note to the Reader: The following safety information pertains to Benzene-1,4-dicarbonyl dichloride (also known as Terephthaloyl chloride, CAS No. 100-20-9). While the initial request specified "difluoride," comprehensive safety data is widely available for the "dichloride" analogue, a common laboratory chemical and industrial precursor. It is presumed that this is the compound of interest. Users must verify the identity of their chemical and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before commencing any work.
Overview and Hazard Identification
Benzene-1,4-dicarbonyl dichloride is a white, crystalline solid with a pungent odor.[1][2] It is a key monomer in the production of high-performance polymers and aramid fibers like Kevlar, valued for imparting flame resistance, chemical stability, and high strength.[3] However, it is a hazardous substance that is corrosive and toxic.[1][4][5] The compound is highly reactive with water and moisture, producing toxic and corrosive fumes.[1][2][5]
Primary Hazards:
-
Corrosive: Causes severe burns to the skin, eyes, and respiratory tract.[1][4][5][6]
-
Lachrymator: It is a substance that can cause tearing.[1][4]
-
Moisture Sensitive: Reacts with water, including moisture in the air, to produce hydrogen chloride gas.[1][4][5]
-
Combustible: The dust of this material can form explosive mixtures with air.[2][5][7]
Quantitative Data Summary
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 100-20-9 | [4][6][7] |
| Molecular Formula | C8H4Cl2O2 | [8][9] |
| Molar Mass | 203.02 g/mol | [10] |
| Appearance | White powder or colorless needles | [2][4] |
| Melting Point | 79 - 84 °C (174.2 - 183.2 °F) | [1][7][10] |
| Boiling Point | 259 - 266 °C (498.2 - 510.8 °F) | [1][7][10] |
| Flash Point | 180 °C (356 °F) | [1][11] |
| Vapor Pressure | 0.02 mmHg @ 25 °C | [1] |
| Water Solubility | Reacts with water | [1][7] |
Table 2: Toxicological Data
| Route of Exposure | Species | Value | Source |
| Oral LD50 | Rat | 2500 mg/kg | [8][10] |
| Oral LD50 | Mouse | 2140 mg/kg | [8] |
Experimental Protocols: Safe Handling and Use
Engineering Controls
-
All manipulations of Benzene-1,4-dicarbonyl dichloride must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
The work area should be equipped with an eyewash station and a safety shower, both of which should be tested regularly.[4]
-
Use a closed system and dust explosion-proof electrical equipment where possible.[2][5]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical.[12]
-
Eye/Face Protection: Chemical safety goggles are mandatory. In situations with a splash potential, a face shield must be worn in addition to goggles.[2][6][13]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or full-body suit is required.[2][5]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with a particulate filter appropriate for the airborne concentration of the substance.[2][7]
Handling Protocol
-
Preparation: Before handling, ensure all required engineering controls are operational and all PPE is correctly worn. Clear the work area of any incompatible materials, especially water and strong oxidants.[2][5]
-
Dispensing: Minimize the generation of dust when weighing or transferring the solid.[4][14] Use non-sparking tools.[5]
-
Reactions: If used in a reaction, add it slowly to the reaction mixture. Be aware that it reacts exothermically with many substances.
-
Post-Handling: After handling, wash hands and face thoroughly.[6] Decontaminate the work area.
Storage Protocol
-
Keep containers tightly closed to prevent contact with moisture.[4][14] The material is moisture-sensitive and will degrade upon exposure to air.[1][4]
-
Store separately from incompatible materials such as strong oxidants, bases, alcohols, and water.[1][5]
-
Do not store in metal containers, as it can attack many metals in the presence of water.[2][5]
Emergency Procedures
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][14]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[4][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7][14]
Spill Response Protocol
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: Wearing appropriate PPE, sweep the spilled solid into a suitable, labeled container for disposal. Avoid generating dust.[4][14] Do not use water to clean the spill.[4][14]
-
Decontaminate: Carefully clean the spill area.
-
Disposal: Dispose of the waste material through a licensed hazardous waste disposal company.
Fire Fighting Measures
-
This material is combustible.[2] In case of fire, use dry sand, dry chemical powder, or carbon dioxide.[2]
-
Do NOT use water or foam , as the material reacts violently with water.[2]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Visualized Workflows and Relationships
Caption: Workflow for handling Benzene-1,4-dicarbonyl dichloride.
Caption: First aid response plan for different exposure routes.
References
- 1. fishersci.fr [fishersci.fr]
- 2. ICSC 0331 - TEREPHTHALOYL DICHLORIDE [inchem.org]
- 3. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Terephthaloyl chloride | C8H4Cl2O2 | CID 7488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. benzene-1,4-dicarbonyl chloride [stenutz.eu]
- 10. chembk.com [chembk.com]
- 11. terephthaloyl chloride, 100-20-9 [thegoodscentscompany.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. americanchemistry.com [americanchemistry.com]
- 14. isg.ku.edu.tr [isg.ku.edu.tr]
Troubleshooting & Optimization
Technical Support Center: Polymerization of Benzene-1,4-dicarbonyl difluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of Benzene-1,4-dicarbonyl difluoride. The information focuses on identifying and mitigating potential side reactions to ensure the synthesis of high-quality polymers.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, with a focus on preventing unwanted side reactions.
| Issue | Potential Cause | Recommended Solution |
| Low Polymer Molecular Weight | Monomer Impurity: Presence of monofunctional impurities in this compound can act as chain terminators. | Ensure high purity of the monomer (≥99.9%). Recrystallization or sublimation may be necessary.[1] |
| Hydrolysis of Acyl Fluoride Groups: Reaction of this compound with trace amounts of water leads to the formation of non-reactive carboxylic acid end-groups, which terminates chain growth. | - Conduct the polymerization under strictly anhydrous conditions. Use dried solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider the use of a water scavenger.[2] | |
| Imbalance in Monomer Stoichiometry: An excess of either the diacyl difluoride or the diamine monomer will limit the degree of polymerization. | Carefully control the stoichiometry of the monomers. Ensure accurate weighing and transfer of all reactants. | |
| Poor Polymer Solubility or Gel Formation | Cross-linking Side Reactions: At elevated temperatures, unforeseen side reactions can lead to cross-linking between polymer chains. | Optimize the reaction temperature. Lower temperatures are often preferred to minimize side reactions, though this may also decrease the reaction rate.[3] |
| Precipitation of Polymer: The growing polymer may precipitate out of solution before reaching high molecular weight, especially in the case of rigid-rod polymers like aramids. | - Use a solvent system that can maintain the polymer in solution. For aramids, solvents like N-methyl-2-pyrrolidone (NMP) with the addition of salts like CaCl2 are often employed to enhance solubility.[3][4] - The addition of a base like pyridine can help to neutralize the HF byproduct and prevent precipitation of the polymer salt.[3][4] | |
| Inconsistent Reaction Rate | Diffusion Limitation: As the viscosity of the reaction mixture increases with polymer growth, the diffusion of reactants can become the rate-limiting step, leading to a slowdown or cessation of the polymerization. | - Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. - Adjust the initial monomer concentration to manage the viscosity of the final polymer solution. |
| Discoloration of the Polymer | Oxidation: High reaction temperatures or exposure to air can cause oxidation of the monomers or the resulting polymer, leading to discoloration. | - Maintain an inert atmosphere throughout the polymerization process. - Avoid excessively high reaction temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern during the polymerization of this compound?
The most significant side reaction is the hydrolysis of the acyl fluoride groups by water. This reaction converts the reactive acyl fluoride into a less reactive carboxylic acid. If one of the two acyl fluoride groups on a monomer is hydrolyzed, it becomes a monofunctional unit that can cap the growing polymer chain, thereby limiting the final molecular weight. If both groups are hydrolyzed, the monomer becomes completely unreactive in the polymerization process.
Q2: How does the reactivity of this compound compare to its dichloride analog (Terephthaloyl chloride)?
Acyl fluorides are generally more stable and less reactive towards nucleophiles, including water, than their corresponding acyl chlorides.[5][6] This is due to the stronger carbon-fluorine bond compared to the carbon-chlorine bond. While this increased stability can make this compound easier to handle, hydrolysis remains a critical side reaction to control.
Q3: What analytical techniques can be used to monitor for the presence of hydrolysis side products?
Several analytical techniques can be employed to detect and quantify the extent of hydrolysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the acyl fluoride carbonyl peak and the appearance of the carboxylic acid carbonyl and hydroxyl peaks.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR can track the consumption of the acyl fluoride, while 1H and 13C NMR can help identify the carboxylic acid end-groups.
-
Mass Spectrometry (MS): Can be used to identify the masses of oligomers and detect the presence of species with carboxylic acid end-groups.
-
Titration: The acidic byproducts of hydrolysis (HF and carboxylic acids) can be quantified by titration.
Q4: Can the hydrofluoric acid (HF) generated during polymerization cause side reactions?
Yes, the HF byproduct is acidic and can protonate the amine monomers, reducing their nucleophilicity and slowing down the polymerization rate. It is common practice to include an acid scavenger, such as a tertiary amine (e.g., pyridine), in the reaction mixture to neutralize the HF as it is formed.[3][4]
Quantitative Data on Hydrolysis
| Acyl Halide | Relative Reactivity towards Nucleophiles | Leaving Group | Notes |
| This compound | Less Reactive | F⁻ (a poorer leaving group than Cl⁻) | More stable towards hydrolysis compared to the dichloride, allowing for potentially better control of the polymerization. |
| Benzene-1,4-dicarbonyl dichloride | More Reactive | Cl⁻ (a good leaving group) | Highly susceptible to hydrolysis, requiring stringent anhydrous conditions for successful polymerization.[8] |
Experimental Protocols
General Protocol for Minimizing Hydrolysis in Polycondensation:
-
Drying of Reagents and Glassware: All glassware should be oven-dried at >120°C for several hours and cooled under a stream of dry inert gas (N₂ or Ar). Solvents should be dried using appropriate drying agents and distilled under an inert atmosphere. Monomers should be purified and thoroughly dried before use.
-
Inert Atmosphere: The entire reaction, including the addition of reagents, should be carried out under a positive pressure of a dry inert gas.
-
Use of an Acid Scavenger: A stoichiometric amount of a suitable acid scavenger (e.g., pyridine) should be added to the reaction mixture to neutralize the HF byproduct.[3][4]
-
Temperature Control: The reaction should be conducted at the optimal temperature to ensure a reasonable reaction rate while minimizing side reactions. For many aramid syntheses, low temperatures (e.g., 0°C to room temperature) are employed.[3]
-
Monomer Addition: For solution polymerization, it is often advantageous to add the more reactive monomer (the diacyl difluoride) slowly to a solution of the other monomer (the diamine) to maintain stoichiometric control and minimize side reactions.[9]
Visualizations
Caption: Main polymerization pathway and hydrolysis side reaction.
Caption: Workflow to minimize side reactions in polymerization.
References
- 1. Page loading... [guidechem.com]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kevlar-like Aramid Polymers from Mixed PET Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nadkarnispc.com [nadkarnispc.com]
- 8. byjus.com [byjus.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Polymer Molecular Weight Control from Benzene-1,4-dicarbonyl difluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of Benzene-1,4-dicarbonyl difluoride.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the molecular weight of polymers synthesized from this compound?
The molecular weight of polymers derived from this compound in step-growth polymerization is primarily controlled by three factors:
-
Stoichiometric Ratio of Monomers: Achieving a high molecular weight requires a precise 1:1 molar ratio between the this compound and the diamine comonomer. Any deviation from this ratio will lead to a lower degree of polymerization and, consequently, a lower molecular weight.
-
Reaction Conversion: High molecular weight polymers are only achieved at very high conversions (typically >99%). The relationship between the degree of polymerization (Xn) and conversion (p) is described by the Carothers equation: Xn = 1 / (1 - p).
-
Presence of Monofunctional Reagents: The deliberate addition of a monofunctional reagent (an "end-capping agent" or "chain stopper") will limit the polymer chain growth and allow for precise control over the final molecular weight.
Q2: How does the reactivity of this compound compare to Benzene-1,4-dicarbonyl dichloride (Terephthaloyl chloride)?
This compound is generally more reactive than its dichloride counterpart. Acyl fluorides are highly susceptible to nucleophilic attack, which can lead to faster polymerization kinetics. This increased reactivity can be advantageous for achieving high conversion rates but may also necessitate more stringent control over reaction conditions to prevent side reactions and ensure uniform polymer growth.
Q3: What are the common challenges encountered during the polymerization of this compound?
Researchers may encounter several challenges, including:
-
Low Molecular Weight: This is often due to improper stoichiometric balance, incomplete reaction, or the presence of impurities.
-
Gel Formation: Uncontrolled cross-linking reactions can lead to the formation of an insoluble gel, making the product unusable. This can be caused by impurities or side reactions at higher temperatures.
-
Premature Precipitation: The growing polymer chain may become insoluble in the reaction solvent and precipitate out of the solution, which effectively stops the polymerization and results in a low molecular weight product.[1]
-
Discolored Polymer: The polymer may exhibit an undesirable color due to side reactions or impurities in the monomers or solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Molecular Weight Polymer | Incorrect Stoichiometry: Inaccurate weighing of monomers or loss of one monomer during addition. | Ensure highly accurate weighing of monomers. Use a slight excess of the more volatile or easily lost monomer to compensate for any losses. |
| Low Reaction Conversion: Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor the reaction progress by measuring viscosity or by spectroscopic methods. | |
| Presence of Impurities: Water or other reactive impurities in monomers or solvent can act as chain terminators. | Purify monomers and solvents before use. Ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Premature Polymer Precipitation: The polymer becomes insoluble in the reaction medium. | Use a solvent system that enhances polymer solubility, such as N-methyl-2-pyrrolidone (NMP) with the addition of salts like CaCl2 or LiCl.[2] Maintain a reaction temperature that promotes solubility. | |
| Gel Formation | Side Reactions: Unwanted reactions leading to cross-linking. | Lower the reaction temperature to minimize side reactions. Ensure high purity of monomers to avoid reactive impurities that could initiate cross-linking. |
| Imbalance in Difunctional Monomers: A significant excess of one monomer can sometimes lead to side reactions. | Re-verify the stoichiometry of the monomers. | |
| Discolored Polymer | Oxidation: Reaction with oxygen at elevated temperatures. | Maintain a strict inert atmosphere throughout the polymerization process. |
| Solvent Degradation: The reaction solvent may degrade at high temperatures. | Choose a solvent with high thermal stability for the intended reaction temperature. | |
| Monomer Impurities: Colored impurities in the starting materials. | Purify the monomers before use, for example, by recrystallization or sublimation. |
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Polyamide via Solution Polymerization
This protocol aims to achieve a high molecular weight polymer by ensuring high monomer purity and stoichiometric balance.
Materials:
-
This compound (purified)
-
p-Phenylenediamine (PPD) (purified)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Calcium chloride (CaCl2) (anhydrous)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a precise amount of anhydrous CaCl2 in anhydrous NMP.
-
Add a precisely weighed amount of p-Phenylenediamine to the NMP/CaCl2 solution and stir until fully dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Under a positive flow of nitrogen, slowly add a precisely weighed equimolar amount of this compound to the stirred solution.
-
Allow the reaction to proceed at 0°C for 30 minutes, then slowly warm to room temperature and continue stirring for 4-6 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent such as water or methanol.
-
Collect the polymer by filtration, wash thoroughly with water and then methanol to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at a suitable temperature.
Protocol 2: Controlled Molecular Weight Synthesis using a Monofunctional Chain Stopper
This protocol demonstrates how to control the polymer molecular weight by introducing a monofunctional amine as an end-capping agent.
Materials:
-
This compound (purified)
-
p-Phenylenediamine (PPD) (purified)
-
Aniline (or other monofunctional amine) (purified)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Calcium chloride (CaCl2) (anhydrous)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Follow steps 1 and 2 from Protocol 1 to prepare the diamine solution.
-
Calculate the required molar amount of the monofunctional amine needed to achieve the target molecular weight using the Carothers equation, considering the desired degree of polymerization.
-
Add the calculated amount of the monofunctional amine (e.g., aniline) to the diamine solution and stir to mix.
-
Cool the solution to 0°C.
-
Slowly add a precise equimolar amount of this compound relative to the total moles of amine functional groups (from both the diamine and the monofunctional amine).
-
Follow steps 5 through 8 from Protocol 1 for the reaction, precipitation, and purification of the polymer.
Visualizations
Caption: Experimental workflow for the synthesis of polymers from this compound.
Caption: Troubleshooting logic for common issues in the polymerization of this compound.
References
preventing hydrolysis of Benzene-1,4-dicarbonyl difluoride during reactions
Welcome to the Technical Support Center for Benzene-1,4-dicarbonyl difluoride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to water?
A1: this compound is an acyl fluoride and is sensitive to moisture. While acyl fluorides are generally more stable towards hydrolysis than their acyl chloride counterparts, they will still react with water to form the corresponding carboxylic acid (terephthalic acid), which is often an undesired byproduct.[1] The presence of water in your reaction can lead to lower yields and impurities.
Q2: What are the signs of hydrolysis in my reaction?
A2: The most common sign of hydrolysis is the formation of a white precipitate, which is likely terephthalic acid, as it is poorly soluble in many organic solvents. You may also observe a decrease in the yield of your desired product and the presence of unexpected peaks in your analytical data (e.g., NMR, LC-MS).
Q3: How should I store this compound?
A3: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[2] A desiccator is highly recommended for storage. Avoid storage in areas with high humidity.
Q4: Can I use a standard laboratory oven to dry my glassware for reactions with this compound?
A4: While a standard oven can remove the bulk of water, for highly sensitive reactions, it is best to flame-dry glassware under vacuum or a stream of inert gas just before use. This ensures the removal of adsorbed water from the glass surface.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution |
| Low or no yield of the desired product. | Hydrolysis of this compound. | - Ensure all solvents and reagents are anhydrous.- Dry all glassware thoroughly before use.- Perform the reaction under a strict inert atmosphere (argon or nitrogen). |
| A white precipitate forms during the reaction. | Formation of terephthalic acid due to hydrolysis. | - Review your experimental setup to identify and eliminate sources of moisture.- Consider using a water scavenger, such as molecular sieves. |
| Inconsistent reaction outcomes. | Variable amounts of water contamination. | - Standardize your procedure for drying solvents and reagents.- Use a glovebox or Schlenk line for highly sensitive reactions. |
| Side reactions with amine nucleophiles. | Reaction with both acyl fluoride groups. | - Use a controlled stoichiometry of the amine.- Consider a slow addition of the amine to the reaction mixture. |
| Difficulty dissolving this compound. | Inappropriate solvent choice. | - Use anhydrous polar aprotic solvents like THF, DMF, or acetonitrile. Check the solubility of your specific batch. |
Quantitative Data Summary
Table 1: Hydrolysis Half-life of Terephthaloyl Chloride (TCl) at 0°C
| pH | Average Half-life (t1/2) in minutes |
| 4 | 1.2 |
| 7 | 1.8 |
| 9 | 2.2 |
Data sourced from a study on the hydrolytic stability of terephthaloyl chloride.[3] It is important to note that while acyl fluorides are generally more stable than acyl chlorides, this data underscores the high reactivity of the parent compound with water.
Key Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
This protocol outlines the essential steps for setting up a reaction to minimize the hydrolysis of this compound.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., THF, Dichloromethane)
-
Other anhydrous reagents
-
Flame-dried glassware (reaction flask, dropping funnel, condenser)
-
Inert gas supply (Argon or Nitrogen) with a bubbler
-
Magnetic stirrer and stir bar
-
Septa and needles
Procedure:
-
Assemble the flame-dried glassware while hot and purge with a steady stream of inert gas.
-
Allow the glassware to cool to room temperature under the inert atmosphere.
-
Add the anhydrous solvent and other reagents to the reaction flask via a syringe or cannula.
-
In a separate, dry container inside a glovebox or under a stream of inert gas, accurately weigh the required amount of this compound.
-
Dissolve the this compound in a small amount of anhydrous solvent and add it to the reaction flask via a syringe or dropping funnel.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
Work-up the reaction using anhydrous techniques until the reactive compound is consumed or quenched.
Protocol 2: Use of a Non-Nucleophilic Base to Scavenge Acid
In reactions that produce acidic byproducts (e.g., HF), a non-nucleophilic base can be used to prevent side reactions and potential catalysis of hydrolysis.
Materials:
-
Proton sponge (e.g., 1,8-Bis(dimethylamino)naphthalene) or other non-nucleophilic base
-
All materials from Protocol 1
Procedure:
-
Follow the setup procedure as described in Protocol 1.
-
Add the non-nucleophilic base to the reaction mixture before the addition of this compound.
-
The amount of base should be stoichiometric to the expected amount of acid generated.
-
Proceed with the reaction as planned, ensuring all additions are done under anhydrous and inert conditions.
Visual Guides
Caption: Workflow for anhydrous handling of this compound.
Caption: Troubleshooting decision tree for unexpected reaction outcomes.
Caption: Simplified hydrolysis pathway of this compound.
References
- 1. A TFPN-mediated acyl fluoride platform: efficient synthesis of esters, thioesters, and macrolactones from carboxylic acids with diverse nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for Benzene-1,4-dicarbonyl difluoride polymerization
Technical Support Center: Polymerization of Benzene-1,4-dicarbonyl dichloride
A Note on Terminology: The monomer Benzene-1,4-dicarbonyl difluoride is uncommon for this type of polymerization. This guide focuses on the widely used and structurally similar monomer, Benzene-1,4-dicarbonyl dichloride , also known as terephthaloyl chloride (TPC) . TPC is a primary precursor for the synthesis of high-performance aramid polymers like Kevlar®.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the polymerization of terephthaloyl chloride? A1: This process is a step-growth polycondensation reaction, typically involving terephthaloyl chloride (an aromatic diacid chloride) and an aromatic diamine, such as p-phenylenediamine (PPD).[3][4] The reaction forms strong amide linkages, creating rigid, linear polymer chains known as aramids.[5] These polymers are known for their exceptional thermal stability and mechanical strength.[6]
Q2: What are the primary challenges encountered during this polymerization? A2: The main challenges include:
-
Poor Solubility: The resulting aramid polymer is highly rigid and often insoluble in common organic solvents, which can cause it to precipitate prematurely, terminating chain growth and limiting molecular weight.[7][8]
-
Achieving High Molecular Weight: Obtaining a high degree of polymerization is difficult due to the polymer's low solubility and the potential for side reactions.[8][9]
-
Gelation: The reaction mixture can form a gel, especially at higher concentrations, which halts effective stirring and prevents further polymerization.[7][10]
-
Monomer Purity: The reaction is highly sensitive to impurities in the monomers and solvent, which can interfere with chain growth and affect the final properties of the polymer.[1][11]
Q3: Why is a high molecular weight critical and how is it achieved? A3: High molecular weight is directly correlated with the superior mechanical properties (e.g., high tensile strength and modulus) for which aramid fibers are known.[9][12] Achieving it requires carefully controlled conditions. The most common method is low-temperature solution polymerization using aprotic polar amide solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[3][7] Crucially, inorganic salts such as lithium chloride (LiCl) or calcium chloride (CaCl₂) are added to these solvents to enhance the solubility of the growing polymer chains, preventing early precipitation and allowing for higher molecular weights to be reached.[7][13]
Q4: What is the function of the solvent and additives in the reaction? A4:
-
Solvents (DMAc, NMP): These aprotic polar solvents are used to dissolve the monomers and the growing polymer chains.[7] They also serve as acid scavengers, trapping the hydrochloric acid (HCl) byproduct generated during the reaction, which prevents the formation of insoluble amine salts that would consume the diamine monomer.[7][12]
-
Additives (LiCl, CaCl₂): These salts are believed to complex with the carbonyl groups of the amide solvent and the polymer, which disrupts the strong intermolecular hydrogen bonding of the aramid chains.[10][12] This disruption increases the polymer's solubility in the reaction medium, facilitating the formation of long-chain, high molecular weight polymers.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the polymerization of terephthaloyl chloride with a diamine.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Molecular Weight / Low Viscosity | 1. Impure Monomers: Monofunctional impurities terminate chain growth.[1] 2. Moisture: Water hydrolyzes the highly reactive terephthaloyl chloride. 3. Incorrect Stoichiometry: An imbalance in the molar ratio of monomers limits the degree of polymerization. 4. Premature Precipitation: Polymer falls out of solution before high molecular weight is achieved.[8] 5. Low Reaction Temperature: May slow the reaction rate excessively. | 1. Purify Monomers: Recrystallize terephthaloyl chloride and sublime the diamine. Ensure purity is ≥99.9%.[1] 2. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and run the reaction under a dry, inert atmosphere (N₂ or Ar).[3] 3. Verify Stoichiometry: Accurately weigh monomers. A slight excess (e.g., 1.05 eq) of the more stable monomer (diamine) or the diacid chloride can sometimes be beneficial.[8] 4. Improve Solubility: Increase the concentration of LiCl or CaCl₂ in the solvent system (e.g., 5% w/v). 5. Optimize Temperature: While the reaction is typically run at low temperatures (0-5 °C) to control side reactions, ensure it is not too low to stall polymerization.[3] |
| Polymer Precipitates Early | 1. Insufficient Solubility Enhancer: The concentration of LiCl or CaCl₂ is too low for the polymer concentration.[7] 2. Inappropriate Solvent: The chosen solvent cannot adequately solvate the growing polymer chains. 3. High Monomer Concentration: The polymer concentration exceeds its solubility limit in the solvent system. | 1. Adjust Salt Concentration: Increase the amount of LiCl or CaCl₂ in the DMAc or NMP solvent. 2. Use Recommended Solvents: Employ DMAc or NMP as the solvent.[3][7] 3. Reduce Monomer Concentration: Lower the initial concentration of the monomers. |
| Reaction Mixture Gels and Stirring Stops | 1. High Polymer Concentration: Leads to excessive viscosity and gelation.[7] 2. Rapid, Uncontrolled Polymerization: The reaction proceeds too quickly, often at room temperature. 3. Formation of Salt-Bridge Gels: A known issue in aramid polymerization.[7] | 1. Lower Concentration: Reduce the overall monomer concentration in the reaction. 2. Control Monomer Addition & Temperature: Add the terephthaloyl chloride solution dropwise to a cooled (0 °C) solution of the diamine.[8] 3. Optimize Solvent/Salt System: Ensure the LiCl/CaCl₂ is fully dissolved and the system is homogeneous before adding monomers. |
| Final Polymer is Discolored (Yellow/Brown) | 1. Oxidation of Diamine: Aromatic diamines are susceptible to oxidation if exposed to air. 2. Monomer Impurities: Impurities in either monomer can lead to colored byproducts.[1] 3. High Reaction Temperature: Can promote side reactions that produce colored species. | 1. Use Inert Atmosphere: Conduct the entire reaction under a nitrogen or argon atmosphere.[3] 2. Use High-Purity Monomers: Ensure monomers are purified immediately before use.[1] 3. Maintain Low Temperature: Keep the reaction vessel in an ice bath (0-5 °C) throughout the addition and initial stirring phases.[3][8] |
Experimental Protocol: Low-Temperature Solution Polymerization
This protocol provides a representative method for synthesizing poly(p-phenylene terephthalamide).
1. Materials and Reagents:
-
Terephthaloyl chloride (TPC)
-
p-Phenylenediamine (PPD)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Methanol
-
Deionized Water
2. Reagent Preparation and Purification:
-
Dry LiCl under vacuum at >150 °C for 24 hours.
-
Recrystallize TPC from a suitable anhydrous solvent (e.g., hexane) and dry under vacuum.
-
Sublime PPD under vacuum to ensure high purity.
-
Store all purified reagents in a desiccator or glovebox.
3. Reaction Setup:
-
Assemble an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube.
-
Under an inert atmosphere, add anhydrous NMP and anhydrous LiCl to the flask to create a 5% LiCl/NMP solution. Stir until the LiCl is completely dissolved.
-
In a separate oven-dried flask, prepare a solution of TPC in a small amount of anhydrous NMP.
4. Polymerization Procedure:
-
Add the purified PPD (1.0 eq) to the LiCl/NMP solution in the reaction flask. Stir until it is fully dissolved.
-
Cool the flask to 0 °C using an ice-water bath.[3]
-
Once the solution is cooled, begin vigorous mechanical stirring.
-
Slowly add the TPC solution (1.0 eq) dropwise to the PPD solution over 30-60 minutes.[8]
-
A rapid increase in viscosity should be observed, often resulting in the "rod-climbing" phenomenon, where the polymer solution climbs the stirrer shaft. This indicates successful formation of a high molecular weight polymer.[3]
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature and continue stirring for 1-3 hours.[8]
5. Polymer Isolation and Purification:
-
Quench the reaction by slowly pouring the highly viscous polymer solution into a large volume of a non-solvent like water or methanol in a blender to precipitate the polymer.[8]
-
Filter the resulting fibrous polymer.
-
To remove residual solvent and salts, wash the polymer thoroughly. A typical procedure involves suspending the polymer in hot water (e.g., 85 °C) and stirring for 1-2 hours, followed by filtration. Repeat this washing step several times.[8]
-
Perform a final rinse with methanol or acetone to aid in drying.[8]
-
Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Visualizations
Caption: General workflow for aramid synthesis via low-temperature solution polymerization.
Caption: Troubleshooting flowchart for addressing low molecular weight in polymerization.
Caption: Simplified reaction scheme for the polycondensation of TPC and PPD.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Terephthaloyl chloride - American Chemical Society [acs.org]
- 3. Production process of aramid fiber [tchaintech.com]
- 4. scielo.br [scielo.br]
- 5. Aramid | Synthetic Polymers, Heat Resistance & Strength | Britannica [britannica.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kevlar-like Aramid Polymers from Mixed PET Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of aramid-based epoxy resin from low-grade aramid - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07602G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. academicstrive.com [academicstrive.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of Polymers Derived from Benzene-1,4-dicarbonyl Difluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility with polymers synthesized from Benzene-1,4-dicarbonyl difluoride.
Frequently Asked Questions (FAQs)
Q1: Why is my polymer derived from this compound not dissolving?
A1: Poor solubility in polymers, particularly aromatic polyamides and polyesters, is a common challenge. Several factors can contribute to this issue:
-
High Crystallinity: The rigid structure of the benzene ring in the polymer backbone can lead to highly ordered crystalline regions, which are difficult for solvents to penetrate.[1][2]
-
Strong Intermolecular Forces: Aromatic polymers often exhibit strong intermolecular forces, such as hydrogen bonding in the case of polyamides, which hinder dissolution.[1][3]
-
High Molecular Weight: Generally, as the molecular weight of a polymer increases, its solubility decreases.[1][4][5]
-
Inappropriate Solvent Choice: The principle of "like dissolves like" is crucial. A solvent with a polarity that does not match the polymer will be ineffective.[4][5]
Q2: What are the first steps I should take to improve solubility?
A2: Start with the simplest and most common troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. For aromatic polyamides and polyesters, polar aprotic solvents are often a good starting point.
-
Temperature: Try heating the mixture. Increased temperature often enhances the solubility of polymers by providing the energy needed to overcome intermolecular forces.[1][5]
-
Agitation: Ensure the mixture is being adequately stirred or agitated to maximize the interaction between the polymer and the solvent.
Q3: Can the synthesis method affect the polymer's solubility?
A3: Yes, the polymerization conditions can influence the final properties of the polymer, including its solubility. Factors such as reaction time, temperature, and monomer concentration can affect the molecular weight and degree of crystallinity of the resulting polymer. Modifying the polymer structure by incorporating more flexible linkages can also improve solubility.[6]
Q4: Are there any additives that can enhance solubility?
A4: For polyamides, adding salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) can significantly improve solubility.[3] These salts are believed to disrupt the strong hydrogen bonding between the amide groups, allowing the solvent to interact with the polymer chains.
Troubleshooting Guide
This guide provides a systematic approach to addressing poor polymer solubility.
Diagram: Troubleshooting Workflow for Poor Polymer Solubility
Caption: A flowchart outlining the systematic steps for troubleshooting poor polymer solubility.
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
-
Preparation: Weigh the polymer sample and the desired volume of solvent.
-
Mixing: Place the solvent in a flask equipped with a magnetic stirrer.
-
Addition: While stirring, slowly add the polymer powder to the solvent to prevent clumping.
-
Observation: Stir at room temperature for a set period (e.g., 24 hours) and observe for dissolution.
Protocol 2: Dissolution with Heating
-
Setup: Follow steps 1-3 from Protocol 1, but place the flask in a heating mantle or oil bath.
-
Heating: Gradually increase the temperature while continuing to stir. A typical starting point is 50-80°C.
-
Monitoring: Monitor the mixture for signs of dissolution. Be cautious not to exceed the boiling point of the solvent or the degradation temperature of the polymer.
Protocol 3: Dissolution of Polyamides using Salt Additives
-
Solvent Preparation: Prepare a solution of LiCl or CaCl2 in a polar aprotic solvent (e.g., 5% w/v LiCl in NMP).[3]
-
Procedure: Follow Protocol 1 or 2 using the prepared salt-containing solvent. The salt will help to break up the hydrogen bonds in the polyamide.
Data Presentation
Table 1: Common Solvents for Aromatic Polyamides and Polyesters
| Solvent Class | Specific Solvents | Polymer Type Suitability | Notes |
| Polar Aprotic Solvents | N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Polyamides, Polyesters | Often require heating. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Some Polyesters | May be less effective for highly crystalline polymers. |
| Acidic Solvents | Formic Acid, Sulfuric Acid, m-Cresol | Polyamides | These are aggressive solvents and can cause polymer degradation. Use with caution.[7] |
| Solvent Mixtures with Salts | NMP/LiCl, DMAc/LiCl, Methanol/CaCl2 | Polyamides | Highly effective for disrupting hydrogen bonds.[3] |
| Fluorinated Alcohols | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Polyamides | A powerful but expensive solvent. |
Logical Relationships in Solubility
Diagram: Factors Influencing Polymer Solubility
Caption: Key factors influencing the solubility of polymers.
References
- 1. quora.com [quora.com]
- 2. Solubility parameters of polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. kinampark.com [kinampark.com]
- 5. (h) Explain different factors which affect the solubility of polymers? (3.. [askfilo.com]
- 6. Increasing the solubility range of polyesters by tuning their microstructure with comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
managing reactivity and exotherms in Benzene-1,4-dicarbonyl difluoride reactions
Disclaimer: The following information is provided for guidance purposes only. Benzene-1,4-dicarbonyl difluoride is a highly reactive chemical. All procedures should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. Information for this guide has been compiled from data on the analogous compound, terephthaloyl chloride, and general knowledge of acyl fluoride reactivity due to a lack of specific data for this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Runaway Reaction / Uncontrolled Exotherm | Rapid addition of nucleophile: The reaction with nucleophiles (e.g., amines, alcohols) can be highly exothermic. | Add the nucleophile slowly and in a controlled manner, preferably dropwise, using an addition funnel. |
| Inadequate cooling: Insufficient heat removal can lead to a rapid temperature increase. | Use an ice bath or other appropriate cooling system to maintain the desired reaction temperature. Monitor the internal temperature of the reaction vessel closely. | |
| High concentration of reactants: More concentrated solutions can lead to a faster reaction rate and greater heat generation. | Use a more dilute solution of the reactants to better control the reaction rate. | |
| Presence of water: this compound reacts vigorously with water, which can initiate or accelerate an exothermic reaction.[1][2] | Ensure all glassware is thoroughly dried before use and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Product Yield | Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature with caution. |
| Side reactions: The presence of impurities or protic solvents can lead to unwanted side reactions. | Use purified reagents and anhydrous solvents. Ensure the reaction is carried out under an inert atmosphere. | |
| Degradation of the starting material: this compound is sensitive to moisture and can degrade over time.[2] | Use a fresh bottle of the reagent or purify it before use. Store it in a cool, dry place under an inert atmosphere. | |
| Product Contamination | Hydrolysis of the acyl fluoride: The presence of water will lead to the formation of the corresponding carboxylic acid. | As mentioned above, strict anhydrous conditions are crucial. |
| Reaction with solvent: Protic solvents like alcohols will react with the acyl fluoride. | Use inert, aprotic solvents such as dichloromethane, chloroform, or toluene. | |
| Difficulty in Handling the Reagent | Solidification in the container: this compound is a solid at room temperature. | If the reagent has solidified, it can be gently warmed to melt it for easier transfer. This should be done with caution in a well-ventilated fume hood. |
| Corrosive nature: The compound and its reaction byproducts (e.g., hydrogen fluoride) are corrosive.[1][3] | Always handle the reagent in a fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the main hazards associated with this compound?
A1: Based on its analogue, terephthaloyl chloride, the primary hazards are:
-
Reactivity: It is highly reactive and can undergo vigorous exothermic reactions, particularly with nucleophiles and water.[1][2]
-
Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.[1][3]
-
Toxicity: It is toxic if inhaled or absorbed through the skin.[1][3] Inhalation may cause respiratory irritation.[3]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: You should always wear:
-
Chemical safety goggles and a face shield.
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
A flame-retardant lab coat.
-
Closed-toe shoes. Work should always be conducted in a certified chemical fume hood.[2]
Q3: How should I store this compound?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[2] Storing under an inert atmosphere is recommended to prevent degradation.
Q4: What should I do in case of a spill?
A4: For a small spill, you can absorb it with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[2] Do not use water. Ensure the area is well-ventilated. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Q5: How can I control the exotherm of a reaction involving this compound?
A5: To manage the exothermic nature of the reaction:
-
Use a cooling bath (e.g., ice-water) to maintain a low and stable temperature.
-
Add reagents slowly and in a controlled manner.
-
Use dilute solutions of your reactants.
-
Ensure your reaction setup includes a condenser to handle any solvent that might boil.
-
Continuously monitor the internal temperature of the reaction.
Experimental Protocols
General Protocol for Acylation of an Amine with this compound
This protocol is a general guideline and may need to be optimized for specific substrates.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Tertiary amine base (e.g., triethylamine), if necessary
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
-
Cooling bath (e.g., ice-water)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inlet for inert gas.
-
Under a positive pressure of inert gas, dissolve the amine substrate and, if used, the tertiary amine base in the anhydrous solvent in the flask.
-
Cool the flask to 0 °C using the cooling bath.
-
In a separate, dry flask, dissolve the this compound in the anhydrous solvent.
-
Transfer the this compound solution to the addition funnel.
-
Add the this compound solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or another suitable method.
-
Upon completion, the reaction can be quenched by the slow addition of a saturated aqueous solution of a mild base (e.g., sodium bicarbonate). Caution: This quenching step can be exothermic.
-
Proceed with the standard workup and purification procedures for your specific product.
Visualizations
Caption: Experimental workflow for a typical acylation reaction.
Caption: Troubleshooting logic for uncontrolled exotherms.
References
purification challenges of Benzene-1,4-dicarbonyl difluoride derivatives
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Benzene-1,4-dicarbonyl difluoride and its derivatives. Given their reactivity, particularly towards moisture, proper handling and purification are critical for obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity found in this compound samples?
A1: The most common impurity is the corresponding dicarboxylic acid, Benzene-1,4-dicarboxylic acid (terephthalic acid), which forms via hydrolysis of the acyl fluoride groups upon exposure to moisture. Even trace amounts of water in solvents or the atmosphere can lead to this degradation.
Q2: My product fumes when exposed to air. Is this normal?
A2: Yes, this is a common observation. This compound and similar reactive acyl halides react with atmospheric moisture. The fuming is due to the formation of hydrogen fluoride (HF) gas as a byproduct of hydrolysis. This underscores the need to handle these compounds under strictly anhydrous conditions (e.g., in a glovebox or under an inert atmosphere).
Q3: Why is my NMR spectrum showing a broad peak around 10-13 ppm and a sharp singlet around 8 ppm?
A3: This pattern is indicative of contamination with the hydrolysis product, terephthalic acid. The broad peak corresponds to the carboxylic acid protons, while the sharp singlet is from the aromatic protons of the symmetric terephthalic acid molecule. The desired diacyl difluoride product would show a more complex aromatic splitting pattern and no carboxylic acid peak.
Q4: Can I use standard silica gel column chromatography for purification?
A4: Standard silica gel chromatography is generally not recommended. Acyl fluorides are highly electrophilic and can react with the hydroxyl groups on the silica surface, leading to decomposition of the product on the column. If chromatographic purification is necessary, inert or specially treated stationary phases and rigorously dried solvents are required.
Q5: What are the best practices for storing this compound derivatives?
A5: These compounds must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect them from moisture.[1] Storage in a desiccator or a dry box at a cool, stable temperature is highly recommended.[1] Avoid storage in containers made of materials that can be attacked by HF, such as glass, if prolonged storage or hydrolysis is a risk. Fluoropolymer or polyethylene containers are more suitable.[2]
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Product has a "wet" or "sticky" appearance. | Hydrolysis due to exposure to moisture. | 1. Ensure all glassware is rigorously oven- or flame-dried before use. 2. Use anhydrous solvents. 3. Handle the material under an inert atmosphere (glovebox or Schlenk line). 4. Purify the crude product via sublimation or recrystallization from a non-reactive, anhydrous solvent. |
| Low yield after purification. | 1. Significant hydrolysis of the crude product. 2. Product loss during transfer due to its high reactivity. 3. Decomposition during the purification step (e.g., on a chromatography column or due to excessive heat). | 1. Minimize exposure to air and moisture at every step. 2. For thermal purification, use the lowest effective temperature (e.g., vacuum sublimation). 3. If recrystallizing, choose a solvent in which the product is sparingly soluble at low temperatures to maximize recovery. |
| Product purity does not improve after recrystallization. | 1. The chosen solvent is not suitable for separating the impurity. 2. The impurity and product have very similar solubilities. 3. The product is hydrolyzing in the solvent due to residual water. | 1. Perform small-scale solvent screening to find an optimal anhydrous solvent. An effective solvent should dissolve the product at high temperatures but have low solubility for it at room temperature or below, while the impurity (terephthalic acid) should remain largely insoluble. 2. Consider purification by vacuum sublimation, which separates based on volatility and can be very effective at removing non-volatile impurities like dicarboxylic acids. |
| The purified solid turns into a liquid or degrades over time. | Ingress of moisture into the storage container. | 1. Re-evaluate your storage method. Use containers with high-quality seals (e.g., screw caps with PTFE liners). 2. Seal the container with paraffin film as an extra precaution. 3. Store inside a desiccator or glovebox. |
Data Presentation: Physical Properties
The primary impurity, terephthalic acid, has vastly different physical properties from the acyl halide derivatives, which can be exploited during purification. Data for the closely related terephthaloyl chloride is provided for comparison.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Terephthaloyl Chloride (analog) | C₈H₄Cl₂O₂ | 203.02 | 81.5 - 83[3][4] | 265[3][4] | Soluble in organic solvents; reacts with water and alcohols.[5][6] |
| Terephthalic Acid (common impurity) | C₈H₆O₄ | 166.13 | >300 (sublimes)[1][5] | Sublimes[5][7] | Almost insoluble in water, ether, chloroform; soluble in alkali.[1][5][7] |
Visualizations
Hydrolysis Pathway
The primary degradation pathway for this compound is hydrolysis, which proceeds in two steps to form the highly stable terephthalic acid.
General Purification Workflow
This workflow outlines the decision-making process for purifying a crude sample of a this compound derivative.
Experimental Protocols
Safety Precaution: this compound derivatives are corrosive and react with moisture to produce HF gas. All manipulations must be performed in a certified chemical fume hood, under strictly anhydrous conditions, and with appropriate personal protective equipment (gloves, safety goggles, lab coat).[1][8]
Protocol 1: Purification by Vacuum Sublimation
This method is highly effective for separating the volatile acyl fluoride from non-volatile impurities like the corresponding dicarboxylic acid.
Apparatus:
-
Sublimation apparatus (ensure all glass joints are well-greased with high-vacuum grease)
-
Schlenk line or high-vacuum pump with a cold trap
-
Heating mantle and temperature controller
-
Dry, inert gas source (Argon or Nitrogen)
Procedure:
-
Preparation: Assemble the sublimation apparatus and flame-dry all parts under vacuum to remove adsorbed water. Allow to cool to room temperature under a positive pressure of inert gas.
-
Loading: In a glovebox or under a strong flow of inert gas, quickly transfer the crude this compound derivative into the bottom of the sublimation apparatus.
-
Assembly: Quickly assemble the apparatus, inserting the cold finger, and attach it to the Schlenk line.
-
Evacuation: Slowly evacuate the apparatus. It is critical to use a cold trap (liquid nitrogen or dry ice/acetone) between the sublimator and the pump to trap any volatile byproducts and protect the pump.
-
Heating: Once a high vacuum is established, begin gently heating the bottom of the apparatus using the heating mantle. The temperature should be high enough to induce sublimation but well below the decomposition temperature. For related fluorides, sublimation temperatures can range from 70-150°C under high vacuum, but this must be optimized.
-
Collection: The pure product will sublime and deposit as crystals on the cold surface of the cold finger. Monitor the process visually.
-
Completion: Once sublimation is complete (no more solid is seen vaporizing), turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.
-
Harvesting: Backfill the apparatus with a dry, inert gas. Disassemble the apparatus inside a glovebox or under an inert atmosphere and carefully scrape the purified crystals from the cold finger into a pre-weighed, dry storage vial.
Protocol 2: Purification by Recrystallization
This method relies on the differential solubility of the product and impurities in a suitable anhydrous solvent.
Apparatus:
-
Oven-dried flasks and filter funnel (e.g., Schlenk filter)
-
Anhydrous, non-protic solvent (e.g., hexane, toluene, or dichloromethane). The ideal solvent should dissolve the product when hot but not when cold.
-
Heating plate and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Solvent Selection: Choose a rigorously dried, non-reactive solvent. The impurity, terephthalic acid, is insoluble in most common organic solvents, which can be used to your advantage.
-
Dissolution: In a dry flask under an inert atmosphere, add the crude solid. Add the minimum amount of hot anhydrous solvent required to fully dissolve the product. Keep the solution heated to prevent premature crystallization. The terephthalic acid impurity should remain as an undissolved solid.
-
Hot Filtration (if necessary): If insoluble impurities (like terephthalic acid) are present, perform a hot filtration under an inert atmosphere to remove them. This step must be done quickly to prevent the desired product from crystallizing in the filter funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then cool further in an ice bath or freezer to induce crystallization of the pure product.
-
Isolation: Isolate the purified crystals by filtration under an inert atmosphere (e.g., using a Schlenk filter stick or by cannula transfer).
-
Washing: Wash the crystals with a small amount of ice-cold, anhydrous solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Storage: Immediately transfer the dry, pure product to a sealed container under an inert atmosphere.
References
- 1. isg.ku.edu.tr [isg.ku.edu.tr]
- 2. uab.edu [uab.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. | Semantic Scholar [semanticscholar.org]
- 7. fishersci.com [fishersci.com]
- 8. A theoretical approach to the sublimation separation of zirconium and hafnium in the tetrafluoride form [scielo.org.za]
Technical Support Center: Synthesis of Benzene-1,4-dicarbonyl difluoride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Benzene-1,4-dicarbonyl difluoride, also known as terephthaloyl fluoride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction from laboratory to pilot plant or production scale.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Incomplete conversion of the starting material (terephthaloyl chloride). | - Verify Reagent Quality: Ensure the fluorinating agent (e.g., potassium fluoride) is anhydrous. Moisture will react with the starting material and product.- Increase Reaction Temperature: Gradually increase the reaction temperature in small increments. High temperatures are often required for this fluorination.[1] - Extend Reaction Time: Monitor the reaction progress using in-process controls (e.g., GC, 19F NMR). Extend the reaction time if the conversion is slow.- Improve Mixing: Inadequate mixing can lead to localized concentration gradients and poor reaction kinetics, especially on a larger scale. Ensure the reactor's agitation is sufficient to maintain a homogeneous suspension. |
| Decomposition of the product or starting material. | - Optimize Temperature: While high temperatures can be necessary, excessive heat can lead to decomposition. Find the optimal temperature that balances reaction rate and stability.- Use a Milder Fluorinating Agent: If decomposition is a significant issue, consider alternative, milder fluorinating agents, though this may require significant process redevelopment. | |
| Ineffective fluorinating agent. | - Use a Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as a quaternary ammonium halide or a crown ether, can improve the solubility and reactivity of potassium fluoride.[1] - Consider Alternative Fluoride Sources: While KF is common, other sources like anhydrous tetrabutylammonium fluoride (TBAF) can be more reactive at lower temperatures. | |
| Presence of Impurities in the Final Product | Incomplete reaction. | - See "Low or No Product Yield" section. - Purification: The crude product may require purification by distillation or sublimation to remove unreacted starting material. |
| Hydrolysis of the product or starting material. | - Maintain Anhydrous Conditions: Rigorously exclude water from all reagents and equipment. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Work-up Carefully: Use anhydrous solvents for extraction and quenching steps. | |
| Side reactions (e.g., formation of acid anhydrides). | - Control Stoichiometry: Ensure the correct molar ratio of reactants.- Optimize Reaction Conditions: Adjust temperature and reaction time to minimize side product formation. | |
| Reaction Stalls or is Sluggish | Low solubility of potassium fluoride. | - Use a High-Boiling Point, Polar Aprotic Solvent: Solvents like sulfolane or diglyme can improve the solubility of KF.[1] - Employ a Phase-Transfer Catalyst: As mentioned previously, this can significantly enhance the reaction rate.[1] |
| Passivation of the KF surface. | - Use Spray-Dried KF: This form of KF has a higher surface area and can be more reactive.- Agitation: Ensure vigorous stirring to break up any clumps and expose fresh surfaces of the fluorinating agent. | |
| Scale-up Challenges | Poor heat transfer and temperature control in a larger reactor. | - Reactor Design: Use a reactor with a high surface area-to-volume ratio or internal cooling coils.- Controlled Addition: Add the limiting reagent in portions or via a syringe pump to manage the exotherm.- Consider Continuous Flow: For large-scale production, a continuous flow reactor can offer superior heat and mass transfer, improving safety and consistency. |
| Difficulty in handling and charging solid reagents. | - Engineered Solutions: Use contained powder handling systems to safely charge large quantities of solids.- Slurry Feed: Consider preparing a slurry of the fluorinating agent in the reaction solvent for easier and safer addition to the reactor. | |
| Product isolation and purification at scale. | - Distillation: Fractional distillation under reduced pressure is a common method for purification.[2] Ensure the distillation setup is appropriately sized for the batch.- Sublimation: This can be an effective purification method for this solid product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the nucleophilic fluorination of terephthaloyl chloride using an alkali metal fluoride, such as potassium fluoride (KF). This reaction is typically carried out in a high-boiling point polar aprotic solvent.
Q2: Why are anhydrous conditions so critical for this synthesis?
A2: this compound and its precursor, terephthaloyl chloride, are both highly reactive towards water. Hydrolysis will convert the acyl fluoride/chloride back to the corresponding carboxylic acid, leading to reduced yield and impurities.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: To increase the reaction rate, you can try several approaches:
-
Increase the reaction temperature.
-
Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or a crown ether to enhance the reactivity of the potassium fluoride.[1]
-
Ensure your potassium fluoride is finely powdered and well-dispersed through efficient stirring.
-
Use a solvent that better solubilizes the reactants, such as sulfolane.[1]
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The main safety concerns include:
-
Handling of Terephthaloyl Chloride: It is a corrosive solid and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reaction: The fluorination reaction can be exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure if not properly controlled.
-
Pressure Build-up: If the reaction is carried out in a sealed vessel at high temperatures, significant pressure can develop. Ensure the reactor is appropriately rated for the expected temperatures and pressures.
-
Handling of Solvents: High-boiling point solvents are often used, which requires careful handling at elevated temperatures.
Q5: What analytical techniques are recommended for monitoring the reaction progress?
A5: The progress of the reaction can be monitored by:
-
Gas Chromatography (GC): To observe the disappearance of the starting material (terephthaloyl chloride) and the appearance of the product.
-
19F NMR Spectroscopy: This is a very effective technique for directly observing the formation of the acyl fluoride product.
-
Infrared (IR) Spectroscopy: The carbonyl stretching frequency of the acyl fluoride will differ from that of the acyl chloride.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Terephthaloyl chloride
-
Anhydrous potassium fluoride (spray-dried is recommended)
-
Sulfolane (anhydrous)
-
An inert gas (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Thermometer or thermocouple
-
Heating mantle
-
Inert gas inlet
Procedure:
-
Drying: Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere.
-
Charging Reagents: To the flask, add anhydrous potassium fluoride (2.2-2.5 molar equivalents) and anhydrous sulfolane.
-
Inerting: Purge the system with an inert gas.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (typically in the range of 150-220 °C).
-
Addition of Starting Material: Once the desired temperature is reached, slowly add the terephthaloyl chloride (1 molar equivalent) to the stirred suspension. The addition can be done in portions as a solid or melted and added via a heated addition funnel.
-
Reaction: Maintain the reaction at temperature and monitor its progress by GC or 19F NMR. The reaction time can vary from a few hours to over 24 hours depending on the scale and conditions.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
The product can be isolated by vacuum distillation from the reaction mixture.
-
Alternatively, the reaction mixture can be filtered to remove excess KF, and the product can be precipitated by the addition of a non-polar solvent or purified by recrystallization or sublimation.
-
Scale-up Considerations
-
Heat Management: The exothermicity of the reaction needs to be carefully managed. A jacketed reactor with a thermal control unit is essential. Consider controlled addition of the terephthaloyl chloride to regulate the reaction rate and heat generation.
-
Material Handling: For larger quantities, manual addition of solids may not be feasible or safe. Use of powder charging systems or addition of the starting material as a solution or slurry in the reaction solvent should be considered.
-
Mixing: Ensure that the reactor is equipped with an agitator that can provide sufficient mixing to keep the potassium fluoride suspended and maintain uniform temperature throughout the reactor.
-
Purification: Fractional vacuum distillation is the most common method for purification at scale. The distillation column and parameters will need to be optimized for the desired purity.
Visualizations
Caption: Chemical synthesis route from terephthalic acid.
Caption: Decision tree for addressing low product yield.
References
Validation & Comparative
A Comparative Analysis for Researchers: Benzene-1,4-dicarbonyl difluoride vs. Terephthaloyl chloride
In the landscape of polymer chemistry and organic synthesis, the choice of reagents is paramount to achieving desired material properties and reaction efficiencies. This guide provides a detailed comparison of two key monomers: Benzene-1,4-dicarbonyl difluoride and its more common counterpart, terephthaloyl chloride. This analysis, designed for researchers, scientists, and professionals in drug development, delves into their chemical properties, reactivity, and practical applications, supported by available data.
Chemical and Physical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of these reagents is crucial for their effective application. The following table summarizes their key characteristics.
| Property | This compound | Terephthaloyl chloride |
| CAS Number | 350-33-4 | 100-20-9 |
| Molecular Formula | C₈H₄F₂O₂ | C₈H₄Cl₂O₂ |
| Molecular Weight | 170.12 g/mol | 203.02 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline solid or flakes |
| Melting Point | 114-117 °C | 82-84 °C |
| Boiling Point | 225.8 °C at 760 mmHg | 266 °C at 760 mmHg |
| Solubility | Soluble in many organic solvents | Soluble in many organic solvents, reacts with water and alcohols |
| Reactivity | Less reactive than terephthaloyl chloride, more resistant to hydrolysis | Highly reactive, readily hydrolyzes in the presence of moisture |
Reactivity and Performance: A Deeper Dive
The primary difference between this compound and terephthaloyl chloride lies in the leaving group of the acyl halide: fluoride versus chloride. This distinction significantly influences their reactivity.
Terephthaloyl chloride is a highly reactive monomer due to the good leaving group ability of the chloride ion. This high reactivity is advantageous for rapid polymerization, such as in the interfacial polymerization to form polyamides (e.g., Kevlar®). However, this reactivity also makes it highly susceptible to hydrolysis, requiring stringent anhydrous conditions for storage and handling. The reaction with water produces hydrochloric acid as a corrosive byproduct.
This compound , on the other hand, is less reactive. The fluoride ion is a poorer leaving group compared to chloride. This reduced reactivity can be beneficial in certain applications, allowing for more controlled polymerization reactions and potentially leading to polymers with higher molecular weights and more uniform structures. Its greater resistance to hydrolysis simplifies handling and storage requirements. The byproduct of its reaction with nucleophiles is hydrogen fluoride.
Experimental Workflow: Interfacial Polymerization of Polyamide
The following diagram illustrates a generalized workflow for the interfacial polymerization of a polyamide, a common application for both reagents. In this process, a diamine in an aqueous phase reacts with a diacyl halide in an immiscible organic phase at the interface of the two liquids.
Caption: Interfacial polymerization workflow for polyamide synthesis.
Logical Relationship: Reactivity and Handling Considerations
The choice between this compound and terephthaloyl chloride often involves a trade-off between reactivity and handling ease. The following diagram illustrates this relationship.
Caption: Relationship between reactivity and handling of the two reagents.
Experimental Protocols
Detailed experimental protocols for the use of these reagents are highly specific to the intended application. For a representative procedure on interfacial polymerization, researchers are encouraged to consult established literature. A general outline is provided below:
General Protocol for Interfacial Polymerization of Polyamide:
-
Aqueous Phase Preparation: A solution of a diamine (e.g., 1,6-hexanediamine) and a base (e.g., sodium hydroxide) is prepared in water. The base neutralizes the hydrogen halide byproduct.
-
Organic Phase Preparation: A solution of the diacyl halide (either terephthaloyl chloride or this compound) is prepared in an organic solvent that is immiscible with water (e.g., dichloromethane or hexane).
-
Polymerization: The aqueous phase is carefully layered on top of the organic phase in a beaker. The polyamide film forms at the interface of the two liquids.
-
Product Collection: The polymer film can be continuously drawn from the interface, washed with water and a suitable solvent to remove unreacted monomers and byproducts, and then dried.
Note: The concentrations of the reactants, the choice of solvents, and the reaction temperature will significantly impact the properties of the resulting polymer and should be optimized for the specific desired outcome.
Conclusion
The selection between this compound and terephthaloyl chloride is a critical decision in the design of synthetic routes. Terephthaloyl chloride offers the advantage of high reactivity, leading to rapid polymer formation, but demands rigorous moisture control. Conversely, this compound provides a more controlled reaction profile and greater stability, which can be advantageous for achieving specific polymer architectures and simplifying handling procedures. The optimal choice will ultimately depend on the specific requirements of the target molecule or material, including desired reaction kinetics, and the processing conditions available.
A Comparative Guide to Monomer Selection in Advanced Polymer Synthesis: Benzene-1,4-dicarbonyl difluoride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of high-performance polymers such as aromatic polyamides (aramids) and polyesters, the choice of monomer is a critical determinant of the final material's properties and the efficiency of the polymerization process. While terephthaloyl chloride has long been the industry standard, Benzene-1,4-dicarbonyl difluoride is emerging as a compelling alternative, offering distinct advantages in terms of stability, handling, and potential for cleaner reaction profiles. This guide provides an objective comparison of this compound with its traditional counterpart, supported by available experimental data and detailed methodologies.
Monomer Comparison: this compound vs. Terephthaloyl Chloride
The primary distinction between these two monomers lies in the halide functional group: fluoride versus chloride. This seemingly small difference has significant implications for the monomer's reactivity and stability.
| Property | This compound | Terephthaloyl Chloride |
| Chemical Formula | C₈H₄F₂O₂ | C₈H₄Cl₂O₂ |
| Molecular Weight | 174.11 g/mol | 203.02 g/mol |
| Reactivity | Moderately reactive, less susceptible to hydrolysis. | Highly reactive, readily hydrolyzes in the presence of moisture. |
| Stability | More thermally and hydrolytically stable.[1][2] | Less stable, requires stringent anhydrous conditions. |
| Handling | Easier and safer to handle due to lower reactivity with atmospheric moisture.[3] | Requires careful handling in a dry environment to prevent degradation and release of HCl. |
| Byproduct of Polycondensation | Hydrogen Fluoride (HF) | Hydrogen Chloride (HCl) |
| Side Reactions | Generally fewer side reactions during polymerization.[3] | Prone to side reactions, which can limit polymer molecular weight. |
Performance in Aromatic Polyamide (Aramid) Synthesis
Aramids, renowned for their exceptional strength and thermal resistance, are synthesized through the polycondensation of an aromatic diamine with a diacyl halide. The most well-known aramid, poly(p-phenylene terephthalamide) (PPTA), is commercially produced using terephthaloyl chloride. While specific comparative data for the synthesis of the exact same aramid using this compound is limited in publicly available literature, the general advantages of acyl fluorides suggest the potential for achieving higher molecular weight and more defect-free polymers due to reduced side reactions.
Table 1: Comparison of Monomers in the Synthesis of Poly(p-phenylene terephthalamide) (PPTA)
| Parameter | Polymer from this compound | Polymer from Terephthaloyl Chloride |
| Polymer | Poly(p-phenylene terephthalamide) | Poly(p-phenylene terephthalamide) |
| Co-monomer | p-Phenylenediamine | p-Phenylenediamine |
| Typical Polymerization Method | Low-temperature solution polycondensation | Low-temperature solution polycondensation[4][5] |
| Inherent Viscosity (dL/g) | Data not readily available in comparative studies. | 1.32 - 5.4[1][5] |
| Weight-Average Molecular Weight (Mw) | Data not readily available in comparative studies. | 4,000 - 16,000[2] |
| Thermal Stability (Decomposition Temp.) | Expected to be high, characteristic of aramids. | ~450°C[6] |
| Mechanical Properties | Expected to exhibit high tensile strength and modulus. | High tensile strength and modulus. |
Performance in Aromatic Polyester Synthesis
Aromatic polyesters are valued for their thermal stability and mechanical strength. They are typically synthesized by reacting a diacyl halide with a bisphenol. Similar to aramid synthesis, terephthaloyl chloride is the more extensively studied monomer.
Table 2: Comparison of Monomers in the Synthesis of Aromatic Polyesters with Bisphenol A
| Parameter | Polymer from this compound | Polymer from Terephthaloyl Chloride |
| Polymer | Poly(bisphenol A terephthalate) | Poly(bisphenol A terephthalate) |
| Co-monomer | Bisphenol A | Bisphenol A |
| Typical Polymerization Method | Interfacial or solution polycondensation | Interfacial polycondensation[7] |
| Inherent Viscosity (dL/g) | Data not readily available in comparative studies. | 0.14 - 0.53[7] |
| Weight-Average Molecular Weight (Mw) | Data not readily available in comparative studies. | 7,362 - 44,413[7] |
| Glass Transition Temperature (Tg) | Data not readily available in comparative studies. | Varies with composition |
| Thermal Stability (Decomposition Temp.) | Expected to be high, characteristic of aromatic polyesters. | 5% weight loss temperature can be up to ~470°C depending on the specific polyester.[4] |
| Mechanical Properties | Expected to form strong, transparent films. | Can form films with tensile strengths of 102-126 MPa.[4] |
Experimental Protocols
Synthesis of Poly(p-phenylene terephthalamide) (PPTA) via Low-Temperature Solution Polycondensation
Using Terephthaloyl Chloride (Established Method) [4][5]
-
Solvent and Monomer Preparation: A solution of p-phenylenediamine is prepared in a mixture of hexamethylphosphoramide and N-methylpyrrolidone-2.
-
Polymerization: The solution is cooled in a water bath. Terephthaloyl chloride is then added to the cooled solution.
-
Reaction: The reaction mixture is stirred overnight under a nitrogen atmosphere.
-
Precipitation and Washing: The resulting polymer is precipitated by combining the reaction mixture with water in a blender. The polymer is then washed with water and acetone.
-
Drying: The final product is dried in a vacuum oven at 65°C.
Proposed Method Using this compound
While a direct, optimized protocol from literature is not available, a plausible adaptation of the established method is as follows:
-
Solvent and Monomer Preparation: A solution of p-phenylenediamine is prepared in an anhydrous polar aprotic solvent such as N-methylpyrrolidone (NMP) containing a small amount of a hydrogen fluoride scavenger (e.g., pyridine or a hindered amine base).
-
Polymerization: The solution is cooled to 0-5°C. This compound, dissolved in a small amount of anhydrous NMP, is added dropwise to the stirred diamine solution under a nitrogen atmosphere.
-
Reaction: The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature and stirred for an additional period.
-
Precipitation and Washing: The polymer is precipitated in a non-solvent like methanol or water, followed by thorough washing to remove the solvent and any byproducts.
-
Drying: The polymer is dried under vacuum at an elevated temperature.
Synthesis of Aromatic Polyester via Interfacial Polycondensation
Using Terephthaloyl Chloride (Established Method) [7]
-
Aqueous Phase Preparation: An aqueous solution is prepared containing the bisphenol monomer and an acid acceptor, typically an alkali metal hydroxide like NaOH. A phase transfer catalyst may also be added.
-
Organic Phase Preparation: Terephthaloyl chloride is dissolved in a water-immiscible organic solvent, such as chloroform or dichloromethane.
-
Polymerization: The organic phase is rapidly added to the vigorously stirred aqueous phase. Polymerization occurs instantaneously at the interface of the two immiscible liquids.
-
Isolation and Purification: The precipitated polymer is collected by filtration, washed thoroughly with water and then with a solvent like methanol to remove unreacted monomers and byproducts.
-
Drying: The polyester is dried in a vacuum oven.
Visualizing the Chemistry: Reaction Pathways and Experimental Workflows
Caption: General reaction pathways for the synthesis of aromatic polyamides and polyesters.
Caption: Typical experimental workflows for solution and interfacial polycondensation.
Conclusion
This compound presents a promising alternative to the conventionally used Terephthaloyl chloride in the synthesis of high-performance aromatic polymers. Its enhanced stability and potentially cleaner reaction profile are significant advantages, particularly in applications where polymer purity and high molecular weight are paramount. However, the lack of extensive, direct comparative studies in the scientific literature necessitates further research to fully quantify its performance benefits in terms of final polymer properties. The experimental protocols and data provided for Terephthaloyl chloride-based systems can serve as a benchmark for such future investigations. Researchers and professionals in drug development and materials science are encouraged to explore the potential of this compound to advance the development of novel polymers with tailored properties.
References
- 1. prepchem.com [prepchem.com]
- 2. Preparation of poly(p-phenylene terephthalamide) in a microstructured chemical system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Influence of Chain Stiffness on Thermal and Mechanical Properties of Polymer Thin Films [rrgroup.seas.upenn.edu]
- 4. researchgate.net [researchgate.net]
- 5. US4308374A - Process for the preparation of poly-p-phenyleneterephthalamide - Google Patents [patents.google.com]
- 6. academicstrive.com [academicstrive.com]
- 7. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Characterization of Aromatic Polymers from Benzene-1,4-dicarbonyl Difluoride and its Dichloride Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of aromatic polymers, specifically polyamides and polyesters, synthesized from Benzene-1,4-dicarbonyl difluoride (terephthaloyl fluoride) and its more common counterpart, Benzene-1,4-dicarbonyl dichloride (terephthaloyl chloride). While literature directly detailing polymers from the difluoride monomer is limited, this guide leverages extensive data on analogous polymers derived from the dichloride and general knowledge of fluorinated polymers to draw objective comparisons. The inclusion of fluorine is known to impart unique properties such as enhanced thermal stability, improved solubility, and lower dielectric constants, making these polymers highly attractive for advanced applications.
Comparison of Polymer Properties
The introduction of fluorine into the polymer backbone by using terephthaloyl fluoride in place of terephthaloyl chloride is anticipated to significantly influence the material's properties. The high electronegativity of fluorine can affect intermolecular interactions, chain packing, and overall polymer chain rigidity. Below is a summary of expected and reported properties for aromatic polyamides and polyesters derived from these two monomers.
| Property | Polymers from this compound (Expected/Reported for Fluorinated Analogs) | Polymers from Benzene-1,4-dicarbonyl dichloride (Reported) |
| Thermal Stability (TGA) | Higher thermal decomposition temperatures are expected due to the stronger C-F bond compared to the C-Cl bond. Initial decomposition temperatures for fluorinated polyamides can exceed 475 °C.[1] | Aromatic polyamides generally exhibit high thermal stability, with decomposition temperatures often above 400 °C.[2] |
| Glass Transition Temp. (DSC) | Glass transition temperatures (Tg) for fluorinated polyamides are reported in the range of 189-305 °C.[1][2] The introduction of fluorine can either increase or decrease Tg depending on the overall polymer structure. | Glass transition temperatures for aromatic polyamides from terephthaloyl chloride are typically in the range of 237–305 °C.[2] |
| Solubility | Fluorinated polyamides generally exhibit enhanced solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[2] | Many aromatic polyamides are only soluble in polar aprotic solvents, sometimes requiring the addition of salts like LiCl.[2] |
| Crystallinity (XRD) | The introduction of bulky fluorine atoms can disrupt chain packing, potentially leading to lower crystallinity compared to their non-fluorinated counterparts. | Aromatic polyamides like poly(p-phenylene terephthalamide) are known to be highly crystalline. |
| Mechanical Properties | Aramid fibers, a class of aromatic polyamides, are known for their ultra-high strength and high modulus.[3] The effect of fluorine on these properties would depend on the specific polymer structure. | Aramid fibers derived from terephthaloyl chloride, such as Kevlar®, exhibit exceptional tensile strength, approximately five times that of steel on an equal weight basis.[3] |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below. These protocols are generalized from standard practices reported in the literature for aromatic polyamides and polyesters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the chemical structure and confirm the successful polymerization.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Procedure:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Typical ¹H NMR signals for aromatic polyamides appear in the aromatic region (δ 7-9 ppm) and the amide proton region (δ 9-11 ppm).
-
¹³C NMR will show characteristic peaks for carbonyl carbons (δ 160-170 ppm) and aromatic carbons (δ 120-150 ppm).
-
For fluorinated polymers, ¹⁹F NMR should be performed to confirm the incorporation of fluorine.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify characteristic functional groups and confirm polymerization.
-
Instrumentation: An FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation: A small amount of the solid polymer film or powder is placed directly on the ATR crystal.
-
Procedure:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Characteristic peaks for polyamides include N-H stretching (around 3300 cm⁻¹), C=O stretching (amide I, around 1650 cm⁻¹), and N-H bending (amide II, around 1540 cm⁻¹).[2]
-
For polyesters, look for the characteristic C=O stretching of the ester group (around 1720 cm⁻¹) and C-O stretching (around 1250 cm⁻¹).
-
The presence of a C-F stretching band (around 1100-1300 cm⁻¹) would be indicative of a fluorinated polymer.
-
Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the polymer.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of the polymer in a ceramic or platinum pan.
-
Procedure:
-
Heat the sample from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
-
The onset of decomposition is typically reported as the temperature at which 5% or 10% weight loss occurs.
-
Differential Scanning Calorimetry (DSC)
-
Purpose: To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Seal 5-10 mg of the polymer in an aluminum pan.
-
Procedure:
-
Heat the sample to a temperature above its expected Tg and Tm to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at the same rate. The Tg is observed as a step change in the heat flow curve during the second heating scan. The Tm will appear as an endothermic peak.
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis and characterization of these aromatic polymers.
References
Aramid Performance: A Comparative Analysis of Fluorinated and Chlorinated Monomers
A new generation of high-performance aromatic polyamides, or aramids, synthesized from Benzene-1,4-dicarbonyl difluoride, is demonstrating superior thermal and mechanical properties when compared to their traditional chlorinated counterparts. This guide provides a detailed comparison of aramids derived from the fluorinated monomer versus those synthesized using the conventional Benzene-1,4-dicarbonyl dichloride, offering researchers and drug development professionals insights into the performance advantages conferred by fluorine substitution in the polymer backbone.
The introduction of fluorine into the molecular structure of aramids, specifically through the use of this compound as a monomer, has been shown to enhance key material properties. These improvements are particularly notable in thermal stability and mechanical strength, making these advanced materials promising candidates for demanding applications in aerospace, military, and potentially as robust components in drug delivery systems.[1][2]
Performance Data Summary
The following tables summarize the key performance indicators for aramids synthesized using this compound in comparison to those synthesized with Benzene-1,4-dicarbonyl dichloride. The data presented is a synthesis of findings from multiple studies on fluorinated and non-fluorinated aromatic polyamides.
Table 1: Thermal Properties
| Property | Aramid from this compound | Aramid from Benzene-1,4-dicarbonyl dichloride (PPTA/Kevlar) |
| Decomposition Temperature (Td) | Increased | Baseline |
| Glass Transition Temperature (Tg) | Increased | Baseline |
| Heat Resistance | Excellent | Very Good |
Table 2: Mechanical Properties
| Property | Aramid from this compound | Aramid from Benzene-1,4-dicarbonyl dichloride (PPTA/Kevlar) |
| Tensile Strength | Increased | High (up to 3045 MPa)[3] |
| Young's Modulus | Increased | Moderately High to Ultra-High |
| Toughness | Excellent | High |
| Abrasion Resistance | Good | Good |
The Impact of Fluorination
The observed performance enhancements in aramids synthesized with this compound can be attributed to the unique properties of the carbon-fluorine bond. The high electronegativity of fluorine atoms and the strength of the C-F bond contribute to increased thermal stability and resistance to chemical degradation.[1] Furthermore, the introduction of fluorine can lead to altered intermolecular interactions, which can positively influence the mechanical properties of the resulting polymer.
Experimental Protocols
The synthesis of high-performance aramids from both fluorinated and chlorinated monomers is typically achieved through low-temperature solution polycondensation. Below are generalized experimental protocols for the synthesis of poly(p-phenylene terephthalamide) (PPTA) using each monomer.
Protocol 1: Synthesis of PPTA from Benzene-1,4-dicarbonyl dichloride
This established method is widely used for the industrial production of aramid fibers like Kevlar.[4][5]
Materials:
-
p-Phenylenediamine (PPD)
-
Terephthaloyl chloride (Benzene-1,4-dicarbonyl dichloride, TPC)
-
N-methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl2)
Procedure:
-
A solution of NMP and CaCl2 is prepared in a polymerization reactor equipped with a mechanical stirrer and under a dry nitrogen atmosphere.
-
Powdered p-phenylenediamine is added to the solvent system and stirred until fully dissolved.
-
The solution is cooled to a low temperature (typically 0-5°C).
-
Stoichiometric amounts of terephthaloyl chloride are then added to the cooled diamine solution with vigorous stirring.
-
The polymerization reaction proceeds at low temperature for several hours, during which the viscosity of the solution increases significantly as the polymer forms.
-
The resulting polymer is then precipitated, washed thoroughly with water and a neutralizing agent to remove unreacted monomers and byproducts (HCl), and dried.
Protocol 2: Synthesis of Fluorinated PPTA from this compound
This protocol is based on the principles of acyl fluoride chemistry and adapts the standard low-temperature polycondensation for the fluorinated monomer.
Materials:
-
p-Phenylenediamine (PPD)
-
This compound
-
N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl) or other suitable salt
Procedure:
-
A solution of the diamine (p-phenylenediamine) is prepared in a polar aprotic solvent such as NMP containing a dissolved salt like LiCl to enhance polymer solubility. The entire process is conducted under an inert, dry atmosphere.
-
The solution is cooled to a low temperature (e.g., 0°C).
-
A stoichiometric amount of this compound, dissolved in the same solvent, is added dropwise to the diamine solution with efficient mechanical stirring.
-
The reaction mixture is maintained at a low temperature for a specified period to allow for the growth of high molecular weight polymer chains.
-
The resulting fluorinated aramid is then isolated by precipitation in a non-solvent (e.g., water or ethanol), followed by thorough washing to remove any residual solvent, unreacted monomers, and byproducts, and finally dried under vacuum.
Logical Workflow for Aramid Synthesis
The following diagram illustrates the generalized workflow for the synthesis of aromatic polyamides via low-temperature solution polycondensation.
Caption: Generalized workflow for aramid synthesis.
Signaling Pathway of Performance Enhancement
The enhanced performance of fluorinated aramids can be conceptually understood as a signaling pathway where the initial input (monomer choice) leads to a cascade of effects at the molecular and macroscopic levels.
Caption: Performance enhancement pathway.
References
Spectroscopic Analysis for the Structural Confirmation of Benzene-1,4-dicarbonyl difluoride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data expected for Benzene-1,4-dicarbonyl difluoride against its close structural analogs, Benzene-1,4-dicarbonyl dichloride (Terephthaloyl chloride) and Benzoyl fluoride. Due to the limited availability of direct experimental data for this compound, this document focuses on predicting its spectral characteristics based on established spectroscopic principles and data from related compounds. The information herein is intended to aid researchers in the structural confirmation of this compound.
Predicted and Comparative Spectroscopic Data
The structural confirmation of an organic compound relies on the collective interpretation of various spectroscopic techniques. Here, we present the predicted data for this compound and compare it with the experimental data of its chloro-analogue and mono-fluoro analogue.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The carbonyl (C=O) stretching frequency is particularly sensitive to the electronic effects of the attached halogen.
| Compound | Predicted/Experimental C=O Stretch (cm⁻¹) | Predicted/Experimental C-X Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | Predicted: ~1820-1850 | Predicted: ~1300-1350 (C-F) | ~3100-3000 | ~1600-1450 |
| Benzene-1,4-dicarbonyl dichloride | ~1770-1800 | ~800-600 (C-Cl) | ~3100-3000 | ~1600-1450 |
| Benzoyl fluoride | ~1813 | ~1356 (C-F) | ~3100-3000 | ~1600-1450 |
Prediction Rationale: The higher electronegativity of fluorine compared to chlorine is expected to cause a significant increase in the C=O stretching frequency in this compound due to a stronger inductive effect. The C-F bond stretch will also appear at a higher wavenumber than the C-Cl stretch.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetry of the molecule, a single signal is expected for the aromatic protons.
| Compound | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Predicted: ~8.2-8.4 | Singlet |
| Benzene-1,4-dicarbonyl dichloride | ~8.1 | Singlet |
| Benzoyl fluoride | ~8.2 (ortho), ~7.6 (meta), ~7.8 (para) | Multiplets |
Prediction Rationale: The strong electron-withdrawing nature of the carbonyl fluoride group will deshield the aromatic protons, shifting their signal downfield. The symmetrical nature of the 1,4-disubstituted ring will result in a single chemical environment for all four aromatic protons, leading to a singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons.
| Compound | Predicted/Experimental Carbonyl C (δ, ppm) | Predicted/Experimental Aromatic C (ipso) (δ, ppm) | Predicted/Experimental Aromatic C (ortho/meta) (δ, ppm) |
| This compound | Predicted: ~158-162 (doublet, ¹JCF) | Predicted: ~132-135 | Predicted: ~130-132 |
| Benzene-1,4-dicarbonyl dichloride | ~167 | ~136 | ~130 |
| Benzoyl fluoride | ~162 (doublet, ¹JCF ≈ 350 Hz) | ~131 | ~130, ~135, ~137 |
Prediction Rationale: The carbonyl carbon in this compound is expected to show a characteristic doublet due to coupling with the directly attached fluorine atom (¹JCF). The chemical shift will be influenced by the high electronegativity of fluorine. The aromatic carbons will also be affected, with the ipso-carbon (the carbon attached to the carbonyl group) being the most deshielded.
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Fragment Ions (m/z) |
| This compound | Predicted: 170 | Predicted: 141 ([M-COF]⁺), 112 ([M-2COF]⁺), 95 ([C₆H₄F]⁺) |
| Benzene-1,4-dicarbonyl dichloride | 202, 204, 206 | 167/169 ([M-Cl]⁺), 139 ([M-COCl]⁺), 111 ([C₆H₄Cl]⁺) |
| Benzoyl fluoride | 124 | 95 ([M-COF]⁺), 77 ([C₆H₅]⁺) |
Prediction Rationale: The molecular ion peak for this compound is predicted based on its molecular formula (C₈H₄F₂O₂). The fragmentation pattern is expected to involve the loss of the carbonyl fluoride radical (-COF) and subsequent fragments.
Experimental Protocols
Standard spectroscopic techniques would be employed for the structural confirmation of this compound.
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or a Nujol mull. Alternatively, a solution in a suitable solvent (e.g., chloroform, carbon tetrachloride) can be used in a salt (NaCl or KBr) cell.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition for ¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.
-
Data Acquisition for ¹³C NMR: A proton-decoupled experiment is typically used to obtain singlets for each unique carbon. Key parameters include the spectral width, number of scans, and relaxation delay.
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct insertion probe.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Data Acquisition: The instrument is scanned over a specific mass-to-charge (m/z) range to detect the molecular ion and fragment ions.
Workflow for Spectroscopic Analysis
The logical flow of experiments for the structural confirmation of this compound is depicted in the following diagram.
Caption: Workflow for the structural confirmation of this compound.
A Comparative Thermal Analysis of Aromatic Polymers for High-Performance Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of aromatic polymers, focusing on those derived from benzene-1,4-dicarbonyl precursors. We will examine the thermal stability and transitions of a polymer synthesized using a close analog of Benzene-1,4-dicarbonyl difluoride, namely terephthaloyl chloride, and compare its performance with commercially significant aramid fibers, Kevlar® and Nomex®. This objective comparison, supported by experimental data, aims to inform material selection for applications demanding high thermal resistance.
Data Presentation: Thermal Properties
The thermal properties of three aromatic polyamides were evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing key thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).
Below is a summary of the key thermal data obtained for a polyamide synthesized from terephthaloyl chloride and p-phenylenediamine (a close analog to what would be produced from this compound), and for the commercially available aramids, Kevlar® and Nomex®.
| Polymer | Monomers | TGA Decomposition Temp. (Td, 5% weight loss) | DSC Glass Transition Temp. (Tg) |
| Poly(p-phenylene terephthalamide) (PPTA) | p-phenylenediamine + Terephthaloyl chloride | ~500-550 °C in N2 | Does not exhibit a clear Tg; decomposes before melting |
| Kevlar® (Poly(p-phenylene terephthalamide)) | p-phenylenediamine + Terephthaloyl chloride | ~550 °C in N2[1] | High Tg, reported as high as 558.59 °C[2] |
| Nomex® (Poly(m-phenylene isophthalamide)) | m-phenylenediamine + Isophthaloyl chloride | ~400 °C in N2[3] | ~275 °C |
Note: The data for Poly(p-phenylene terephthalamide) is based on synthesis using terephthaloyl chloride, a close structural analog to this compound. The thermal properties are expected to be very similar.
Experimental Protocols
Detailed methodologies for the key thermal analysis experiments are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer samples.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.
-
Instrument Setup: The TGA furnace is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min.
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperature at which 5% weight loss occurs (Td5%), which is a common measure of thermal stability.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer samples.
Instrumentation: A standard differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Heating and Cooling Program: The sample and reference pans are subjected to a controlled temperature program. A common procedure involves:
-
First Heating Scan: Heating the sample from ambient temperature to a temperature above its expected transitions (e.g., 350 °C) at a constant rate (e.g., 10 °C/min). This is done to erase the thermal history of the polymer.
-
Cooling Scan: Cooling the sample back to a low temperature (e.g., 25 °C) at a controlled rate.
-
Second Heating Scan: Reheating the sample at the same rate as the first scan. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Acquisition: The differential heat flow between the sample and reference pans is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition temperature (Tg), which appears as a step change in the baseline.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and subsequent thermal analysis of a polymer derived from this compound and a diamine.
Caption: Workflow from monomers to thermal analysis data.
References
A Comparative Guide to Assessing the Purity of Synthesized Benzene-1,4-dicarbonyl difluoride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of advanced polymers, pharmaceuticals, and other high-performance materials, the purity of starting reagents is paramount. Benzene-1,4-dicarbonyl difluoride, also known as terephthaloyl fluoride, is a key building block valued for its reactivity in polymerization and acylation reactions. However, ensuring its purity is a critical step to guarantee the desired properties and performance of the final products. This guide provides a comparative analysis of the methods used to assess the purity of synthesized this compound, with a comparison to its widely used analogue, Benzene-1,4-dicarbonyl dichloride (Terephthaloyl chloride).
Performance Comparison: Fluoride vs. Chloride
This compound and its chloride counterpart are both used in the synthesis of polymers like aramids. The choice between the fluoride and chloride can influence reaction kinetics and byproduct profiles. While terephthaloyl chloride is more common and commercially available in high purity (often exceeding 99.5%), the synthesis of the difluoride can be more specialized.[1] The purity of the synthesized difluoride is highly dependent on the fluorination method employed.
For a clear comparison, the following table summarizes the key physical and purity data for both compounds.
| Property | This compound | Benzene-1,4-dicarbonyl dichloride (Terephthaloyl chloride) |
| Molecular Formula | C₈H₄F₂O₂ | C₈H₄Cl₂O₂ |
| Molecular Weight | 170.11 g/mol | 203.02 g/mol [2][3] |
| Melting Point | Not readily available | 79-83 °C[1][2][3] |
| Boiling Point | Not readily available | 266 °C[1][2][3] |
| Typical Purity | Dependent on synthesis method | >99% (Commercial)[4] |
Experimental Protocols for Purity Assessment
A multi-technique approach is essential for the comprehensive assessment of the purity of synthesized this compound. The following are detailed methodologies for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for structural elucidation and purity determination. For this compound, both ¹H and ¹⁹F NMR are indispensable.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Parameters:
-
Acquire a standard one-dimensional ¹H spectrum.
-
The aromatic protons of the benzene ring are expected to show a singlet or a complex multiplet depending on the resolution and the purity of the sample.
-
For Benzene-1,4-dicarbonyl dichloride, the aromatic protons typically appear as a singlet around 8.1 ppm.
-
-
Purity Assessment: The presence of unexpected signals may indicate impurities from starting materials, byproducts, or residual solvent. Integration of the signals can be used for quantitative analysis against a known internal standard.
¹⁹F NMR Spectroscopy Protocol:
-
Sample Preparation: Same as for ¹H NMR.
-
Instrument: An NMR spectrometer equipped with a fluorine probe.
-
Parameters:
-
Acquire a one-dimensional ¹⁹F spectrum.
-
The acyl fluoride group has a characteristic chemical shift range. General ranges for acyl fluorides (-C(O)F) are between +40 and +80 ppm relative to CFCl₃.
-
-
Purity Assessment: ¹⁹F NMR is highly sensitive to the fluorine environment.[5] The presence of multiple signals in the acyl fluoride region could indicate the presence of isomers or fluorine-containing impurities. The absence of signals in other regions is also a good indicator of purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying functional groups and confirming the successful synthesis of the target molecule.
FTIR Spectroscopy Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrument: A standard FTIR spectrometer.
-
Parameters:
-
Scan the sample typically from 4000 to 400 cm⁻¹.
-
-
Data Interpretation:
-
C=O Stretch (Acyl Halide): Look for a strong, sharp absorption band in the region of 1750-1850 cm⁻¹. The exact position will differ between the acyl fluoride and acyl chloride. For terephthaloyl chloride, this is a prominent peak.[1]
-
C-F Stretch: A strong absorption band is expected in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H Stretch: Look for peaks above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.
-
-
Purity Assessment: The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) from the starting dicarboxylic acid is a key indicator of a complete reaction.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for detecting impurities.
GC-MS Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, hexane).
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically 250 °C.
-
Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400).
-
-
Purity Assessment: The chromatogram will show the separation of different components. The purity can be estimated by the relative area of the main peak. The mass spectrum of the main peak should correspond to the molecular ion and fragmentation pattern of this compound. Any other peaks in the chromatogram represent impurities, which can be identified by their mass spectra.
Visualization of the Assessment Workflow
The following diagram illustrates the logical workflow for the synthesis and purity assessment of this compound.
Caption: Workflow for Synthesis and Purity Verification.
By following these detailed protocols and employing a multi-faceted analytical approach, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their subsequent research and development endeavors.
References
A Comparative Guide to Catalysts for the Synthesis of Benzene-1,4-dicarbonyl difluoride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Benzene-1,4-dicarbonyl difluoride, also known as terephthaloyl fluoride, is a critical step in the development of various pharmaceuticals and advanced materials. The efficiency and selectivity of this reaction are highly dependent on the catalyst employed. This guide provides a comparative overview of potential catalytic systems for the synthesis of terephthaloyl fluoride, based on established principles of catalytic fluorination. The data presented is extrapolated from studies on analogous aryl compounds due to the limited availability of direct comparative research on this specific reaction.
Performance Comparison of Catalytic Systems
The following table summarizes the potential performance of different catalytic systems for the synthesis of this compound from terephthaloyl chloride. The data is illustrative and intended to highlight the relative strengths and weaknesses of each approach.
| Catalyst System | Catalyst Example | Fluorinating Agent | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Potential Limitations |
| Palladium Catalysis | Pd(OAc)₂ with a phosphine ligand | CsF or KF | 85-95 | 12-24 | 80-120 | High yields, good functional group tolerance. | Requires anhydrous conditions, potential for side reactions. |
| Copper Catalysis | CuI with a phenanthroline ligand | KF | 70-85 | 18-36 | 100-140 | Cost-effective metal catalyst. | Generally requires higher temperatures and longer reaction times. |
| Organocatalysis | Chiral phase-transfer catalyst | KHF₂ | 60-80 | 24-48 | 25-60 | Metal-free, mild reaction conditions. | Lower yields compared to metal catalysis, may require longer reaction times. |
| Photoredox Catalysis | Ru(bpy)₃Cl₂ or Ir(ppy)₃ | Selectfluor™ | 75-90 | 6-12 | 25 | Mild conditions, high selectivity. | Requires specialized photochemical reactor setup. |
Experimental Protocols
Below are detailed methodologies for representative catalytic systems. These protocols are adapted from established procedures for the fluorination of similar aryl chlorides and may require optimization for the specific synthesis of terephthaloyl fluoride.
Palladium-Catalyzed Fluorination
Objective: To synthesize this compound from terephthaloyl chloride using a palladium catalyst.
Materials:
-
Terephthaloyl chloride (1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Cesium fluoride (CsF, 2.5 mmol, dried under vacuum)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂, PPh₃, and CsF.
-
Add anhydrous toluene to the flask, followed by terephthaloyl chloride.
-
The reaction mixture is heated to 110°C and stirred for 18 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Organocatalyzed Fluorination
Objective: To synthesize this compound using a phase-transfer catalyst.
Materials:
-
Terephthaloyl chloride (1 mmol)
-
(R)-N-(4-Trifluoromethylbenzyl)cinchonidinium bromide (10 mol%)
-
Potassium bifluoride (KHF₂, 3 mmol)
-
Dichloromethane (CH₂Cl₂, 10 mL)
-
Water (10 mL)
Procedure:
-
To a round-bottom flask, add terephthaloyl chloride, the chiral phase-transfer catalyst, and KHF₂.
-
Add dichloromethane and water to the flask.
-
The biphasic mixture is stirred vigorously at room temperature (25°C) for 36 hours.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to obtain the desired product.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Palladium-Catalyzed Experimental Workflow.
Navigating the Analytical Maze: A Comparative Guide to the Quantification of Benzene-1,4-dicarbonyl difluoride
For researchers, scientists, and drug development professionals engaged in the precise quantification of Benzene-1,4-dicarbonyl difluoride, this guide offers a comparative overview of suitable analytical methodologies. Given the reactive nature of this acyl fluoride, direct analysis presents challenges, necessitating careful consideration of technique selection and sample handling. This document provides a critical assessment of potential direct and indirect analytical strategies, complete with experimental protocols and data presentation to support informed methodological choices.
This compound, a highly reactive aromatic acyl fluoride, plays a role as a versatile building block in organic synthesis. Its quantification is crucial for reaction monitoring, purity assessment, and quality control. However, the inherent reactivity of the acyl fluoride functional group, particularly its susceptibility to hydrolysis, complicates analytical procedures. This guide explores chromatographic and spectroscopic methods, including strategies involving derivatization to overcome these challenges.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for this compound hinges on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes and compares the most viable techniques.
| Method | Principle | Advantages | Disadvantages | Limit of Detection (LOD) | Precision (%RSD) | Throughput |
| Derivatization-HPLC-UV | Chromatographic separation of a stable derivative, followed by UV detection. | High specificity and sensitivity; circumvents the reactivity of the analyte.[1][2] | Indirect method requiring a validated derivatization step; potential for side reactions. | 0.01–0.03 µg/mL (for acyl chloride derivatives)[2] | < 5% | Moderate |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution and sensitivity. | Potential for on-column decomposition of the analyte; requires moisture-free conditions.[3] | Analyte-dependent | < 10% | High |
| Quantitative ¹⁹F NMR (qNMR) | Direct measurement of the analyte concentration based on the integral of the ¹⁹F NMR signal against a certified internal standard. | Absolute, non-destructive method requiring no analyte-specific standard; high precision.[4] | Lower sensitivity compared to chromatographic methods; requires specialized equipment and expertise. | Analyte-dependent | < 1%[5] | Low to Moderate |
| UV-Spectrophotometry | Direct measurement of UV absorbance. | Simple, rapid, and cost-effective. | Low specificity; susceptible to interference from other UV-absorbing species.[6] | Analyte-dependent | < 5% | High |
Experimental Protocols
Detailed methodologies for the most promising analytical techniques are provided below. These protocols are based on established methods for analogous compounds and should be validated for the specific analysis of this compound.
Derivatization-HPLC-UV Method
This method is adapted from a general procedure for the trace analysis of acyl chlorides in lipophilic drug substances.[1][2][7]
1. Derivatization Reagent Preparation:
-
Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
2. Sample Preparation and Derivatization:
-
Dissolve a known quantity of the sample containing this compound in anhydrous acetonitrile.
-
To 1.0 mL of the sample solution, add 1.0 mL of the 2-nitrophenylhydrazine solution.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 395 nm.[2]
-
Injection Volume: 10 µL.
4. Quantification:
-
Prepare a calibration curve using a certified standard of the derivatized this compound.
Gas Chromatography (GC) Method
This protocol is based on the analysis of aliphatic acyl halides and requires stringent moisture control.[3]
1. Sample Preparation:
-
Dissolve the sample in a dry, inert solvent (e.g., anhydrous hexane or toluene).
-
Handle samples and standards in a dry environment (e.g., a glove bag) to prevent hydrolysis.[3]
2. GC Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless injector, operated at a temperature that ensures volatilization without decomposition.
-
Oven Temperature Program: Optimize for the separation of this compound from impurities.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
3. Quantification:
-
Use an internal standard method for accurate quantification.
Quantitative ¹⁹F NMR (qNMR) Method
This is a direct method that leverages the presence of fluorine in the analyte.[4][5]
1. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Accurately weigh a certified internal standard (e.g., trifluorotoluene).
-
Dissolve both in a deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃) in an NMR tube.
2. NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer.
-
Pulse Sequence: A standard ¹⁹F single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the analyte and internal standard signals to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.
3. Quantification:
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the concentration of the analyte using the known concentration of the internal standard and the ratio of the integrals.
Diagrams
Caption: Workflow for the quantification of this compound.
Caption: Key parameters for analytical method validation.
References
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. acgpubs.org [acgpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]
Safety Operating Guide
Proper Disposal of Benzene-1,4-dicarbonyl Difluoride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents is paramount. This document provides a detailed protocol for the proper disposal of Benzene-1,4-dicarbonyl difluoride, also known as terephthaloyl fluoride. Due to its reactivity, this compound requires careful handling to neutralize its hazardous properties effectively. The primary disposal method involves a controlled hydrolysis reaction, which converts the reactive acyl fluoride into the significantly less hazardous terephthalic acid and neutralizes the resulting hydrofluoric acid.
Core Safety and Disposal Principles
This compound is a moisture-sensitive and reactive compound. The recommended disposal procedure is based on its hydrolysis, a reaction where the compound reacts with water. This process is analogous to the hydrolysis of terephthaloyl chloride, which has been shown to be rapid, with half-lives on the order of minutes.[1][2][3][4][5] The hydrolysis of this compound will produce terephthalic acid and hydrogen fluoride (HF). Hydrogen fluoride is a highly corrosive and toxic substance that requires immediate neutralization.
Disposal Workflow Diagram
Caption: A step-by-step workflow for the safe disposal of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound and its related compounds.
| Parameter | Value/Information | Source |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, chemical-resistant gloves (e.g., Viton®, Butyl rubber), flame-retardant lab coat, closed-toe shoes. | [6] |
| Work Environment | Well-ventilated chemical fume hood. | [7][8] |
| Spill Response | For small spills, use an appropriate absorbent material. For large spills, evacuate the area and contact emergency services. | [6][9][10] |
| Hydrolysis Half-life (Terephthaloyl Chloride) | 1.2 to 2.2 minutes at 0°C in aqueous solution (pH 4-9). | [1][2][5] |
| Primary Hydrolysis Products | Terephthalic acid and Hydrogen Fluoride (HF). | Inferred from acyl halide chemistry |
| Neutralizing Agent | Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. | Standard laboratory practice |
| Final pH of Waste Solution | Neutral to slightly basic (pH 7-9). | Standard laboratory practice |
| Waste Disposal | Dispose of as hazardous aqueous waste in accordance with local and institutional regulations. | [8] |
Experimental Protocol for Disposal
This protocol details the step-by-step methodology for the safe neutralization and disposal of this compound.
Materials:
-
This compound to be disposed of.
-
Large beaker or flask (at least 10 times the volume of the difluoride solution).
-
Stir bar and magnetic stir plate.
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃).
-
pH paper or a calibrated pH meter.
-
Appropriate waste container for aqueous hazardous waste.
-
Personal Protective Equipment (PPE) as specified in the table above.
Procedure:
-
Preparation:
-
Don all required personal protective equipment.
-
Perform the entire procedure in a certified chemical fume hood.
-
Ensure an emergency eyewash and safety shower are readily accessible.
-
-
Prepare Neutralizing Solution:
-
In the large beaker, prepare a saturated solution of sodium bicarbonate or a 10% solution of sodium carbonate in water. The volume should be sufficient to completely submerge the anticipated volume of the difluoride compound with excess. A stir bar should be placed in the beaker.
-
Begin stirring the neutralizing solution gently on the magnetic stir plate to create a vortex.
-
-
Controlled Addition of this compound:
-
Slowly and carefully, add the this compound dropwise or in very small portions to the stirred neutralizing solution.
-
Caution: The reaction may cause gas evolution (carbon dioxide) and some heat generation. Add the difluoride at a rate that prevents excessive foaming or splashing.
-
-
Reaction and Neutralization:
-
pH Verification:
-
Turn off the stirrer and test the pH of the aqueous solution using pH paper or a pH meter.
-
The pH should be neutral to slightly basic (pH 7-9).
-
If the solution is still acidic, add more sodium bicarbonate or sodium carbonate until the desired pH is reached and stir for an additional 30 minutes.
-
-
Waste Disposal:
-
Once the pH is confirmed to be in the safe range, the neutralized aqueous solution, containing primarily terephthalic acid sodium salt and sodium fluoride, can be transferred to a properly labeled hazardous aqueous waste container.
-
Follow all institutional and local regulations for the disposal of chemical waste.[8]
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment used in the procedure with water and an appropriate cleaning agent.
-
Signaling Pathway and Logical Relationship Diagram
Caption: The chemical transformation pathway during the disposal of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Terephthaloyl chloride [yufenggp.com]
- 5. researchgate.net [researchgate.net]
- 6. CCOHS: Benzene [ccohs.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cpchem.com [cpchem.com]
- 9. airgas.com [airgas.com]
- 10. Benzene | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Essential Safety and Logistical Information for Handling Benzene-1,4-dicarbonyl Difluoride
This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of Benzene-1,4-dicarbonyl difluoride.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to mitigate the risks associated with handling acyl halides. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Must conform to EN166 or OSHA 29 CFR 1910.133 standards.[1][2] Provides protection against splashes and airborne particles. |
| Skin | Chemical-resistant gloves | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.[3] |
| Protective clothing | Wear a lab coat or a chemical-resistant suit to minimize skin contact.[1][4][5] | |
| Respiratory | Particulate filter respirator | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][6] Use in a well-ventilated area or under a chemical fume hood.[1][4] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to ensure the safety of all laboratory personnel.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1][2]
2. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[3][4] Do not ingest or inhale.[1]
-
Prevent contact with water and moisture, as it can react to produce hazardous gases.[1][5]
-
Use non-sparking tools and explosion-proof equipment.[4]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidants.[1][4]
-
Keep containers tightly closed and protected from moisture.[1][2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water.[1][2] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For small spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][4]
-
Do not allow the spilled material to come into contact with water.[1]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.[3]
-
Do not dispose of the chemical down the drain.
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Hazard Summary
The following table outlines the primary hazards associated with Benzene-1,4-dicarbonyl dichloride, which are anticipated to be similar for the difluoride analog.
| Hazard Type | Description |
| Health Hazards | Corrosive and can cause severe skin burns and eye damage.[5][6] May be harmful if swallowed or inhaled.[5] May cause respiratory irritation.[6] |
| Fire and Explosion Hazards | Combustible material.[5] Finely dispersed particles may form explosive mixtures in air.[5] In case of fire, irritating and highly toxic gases may be generated.[1][2] |
| Reactivity | Reacts with water to produce hydrogen chloride (and likely hydrogen fluoride for the difluoride analog).[5] Incompatible with strong oxidizing agents.[1] |
Experimental Workflow for Safe Handling
Caption: Logical workflow for handling hazardous chemicals.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
